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  • Product: 2-(Phenylamino)propanenitrile
  • CAS: 2182-39-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Anilinopropanenitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-Anilinopropanenitrile Prepared by: Gemini, Senior Application Scientist Introduction 2-Anilinopropanenitrile, also systematically named 2-(Phenylamino)pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Anilinopropanenitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Anilinopropanenitrile, also systematically named 2-(Phenylamino)propanenitrile (CAS No. 2182-39-0), is an α-aminonitrile compound of significant interest in synthetic organic chemistry.[1] Its structure, which incorporates a chiral center, a reactive nitrile group, and an aniline moiety, makes it a versatile building block for the synthesis of α-amino acids, nitrogen-containing heterocycles, and other valuable pharmaceutical and chemical intermediates.[2] The classic method for its synthesis is the Strecker reaction, a multicomponent reaction involving an aldehyde (acetaldehyde), an amine (aniline), and a cyanide source.[3][4]

Core Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The data for 2-Anilinopropanenitrile are summarized below. It is critical to distinguish this compound from its isomer, 3-anilinopropanenitrile, for which more data is available but whose properties differ significantly.[5]

PropertyValueSource / Comment
IUPAC Name 2-(Phenylamino)propanenitrile[1]
Synonyms 2-Anilinopropanenitrile; Propionitrile, 2-anilino-[1]
CAS Number 2182-39-0[1]
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Appearance Solid (as per commercial suppliers)[1]
Melting Point Data not publicly available.For context, the 3-isomer is a liquid with a melting point of -18°C.[5]
Boiling Point Data not publicly available.For context, the 3-isomer has a boiling point of 282°C.[5]
Density Data not publicly available.For context, the 3-isomer has a density of 1.0432 g/cm³.[5]

Solubility Profile

The solubility of 2-Anilinopropanenitrile is dictated by the balance between its hydrophobic phenyl group and the polar, hydrogen-bonding capable amine and nitrile functionalities.

  • Polar Solvents : The presence of the secondary amine (-NH-) and the nitrile (-C≡N) group imparts polarity to the molecule. The nitrogen atom of the amine can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor. This suggests moderate to good solubility in polar protic solvents like methanol and ethanol and polar aprotic solvents such as acetone and acetonitrile.[1]

  • Non-Polar Solvents : The aromatic phenyl ring is hydrophobic and will promote solubility in non-polar solvents like toluene and diethyl ether. However, complete miscibility with very non-polar solvents like hexane may be limited due to the polar functional groups.

  • Aqueous Solubility : Aqueous solubility is expected to be low. While the amine and nitrile groups can interact with water, the dominance of the non-polar phenyl and ethyl backbone significantly reduces its affinity for water. The solubility may be slightly increased under acidic conditions (pH < 4) due to the protonation of the aniline nitrogen, forming a more soluble salt.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standard shake-flask method to determine solubility, a self-validating system as equilibrium is confirmed by consistent measurements over time.

  • Preparation : Add an excess amount of solid 2-Anilinopropanenitrile to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, acetonitrile, hexane). The excess solid is crucial to ensure saturation.

  • Equilibration : Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.

  • Sampling & Analysis : After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 5).

  • Validation : To confirm equilibrium has been reached, take additional samples at later time points (e.g., 48 and 72 hours) and verify that the measured concentration does not significantly change.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control. The following sections detail the expected spectral features and provide authoritative protocols for their acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
~3400N-H (Secondary Amine)StretchMedium-Weak
3100-3000Aromatic C-HStretchMedium
3000-2850Aliphatic C-HStretchMedium
~2240C≡N (Nitrile)StretchMedium, Sharp
~1600, ~1500Aromatic C=CStretchStrong
~1315C-NStretchMedium
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H-NMR Signals (in CDCl₃, referenced to TMS at 0.00 ppm):

  • ~7.2-7.4 ppm (m, 2H) : Aromatic protons at the meta-positions of the phenyl ring.

  • ~6.8-7.0 ppm (m, 3H) : Aromatic protons at the ortho- and para-positions.

  • ~4.5 ppm (br s, 1H) : N-H proton of the secondary amine. The signal may be broad and its chemical shift is concentration-dependent.

  • ~4.2 ppm (q, 1H) : The methine proton (-CH-) on the chiral center, split into a quartet by the adjacent methyl group.

  • ~1.6 ppm (d, 3H) : The methyl protons (-CH₃), split into a doublet by the adjacent methine proton.

Predicted ¹³C-NMR Signals (in CDCl₃):

  • ~145 ppm : Aromatic C attached to nitrogen.

  • ~129 ppm : Aromatic C at the meta-positions.

  • ~120 ppm : Aromatic C at the para-position.

  • ~118 ppm : Nitrile carbon (-C≡N).

  • ~114 ppm : Aromatic C at the ortho-positions.

  • ~45 ppm : Methine carbon (-CH-).

  • ~20 ppm : Methyl carbon (-CH₃).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula and structure.

  • Molecular Ion Peak : Using Electrospray Ionization (ESI) in positive mode, the expected protonated molecular ion peak would be [M+H]⁺ at m/z 147.1.

  • Key Fragmentation Pathways :

    • Alpha-cleavage : The most likely fragmentation is the loss of the nitrile group (•CN, 26 Da) or hydrogen cyanide (HCN, 27 Da).

    • Benzylic-type cleavage : Cleavage of the C-N bond can lead to fragments corresponding to the anilino moiety or the propanenitrile cation.

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized or acquired batch of 2-Anilinopropanenitrile.

G Fig. 1: Spectroscopic Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Weigh 5-10 mg of 2-Anilinopropanenitrile NMR_Solv Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl3) Prep->NMR_Solv IR_Solv Prepare KBr pellet or dissolve in solvent Prep->IR_Solv MS_Solv Dissolve in HPLC-grade Methanol/Acetonitrile Prep->MS_Solv NMR Acquire 1H, 13C, COSY, HSQC (400 MHz+ Spectrometer) NMR_Solv->NMR IR Acquire Spectrum (FTIR Spectrometer) IR_Solv->IR MS Acquire Spectrum (LC-MS, ESI+) MS_Solv->MS Analyze_NMR Assign Peaks & Confirm Connectivity NMR->Analyze_NMR Analyze_IR Identify Functional Groups (C≡N, N-H) IR->Analyze_IR Analyze_MS Confirm MW (m/z 147.1) & Analyze Fragments MS->Analyze_MS Confirm Structure Confirmed? Analyze_NMR->Confirm Analyze_IR->Confirm Analyze_MS->Confirm Final Final Report Confirm->Final Yes Re_eval Re-evaluate Data & Purity Confirm->Re_eval No

Caption: Spectroscopic Characterization Workflow.

Protocol: Acquiring High-Resolution NMR Spectra

This protocol is designed as a self-validating system by including both 1D and 2D experiments to ensure unambiguous peak assignment.

  • Sample Preparation : Accurately weigh 5-10 mg of 2-Anilinopropanenitrile and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred if the N-H proton exchange is to be slowed.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]

  • ¹H NMR Acquisition : Acquire a standard proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 220 ppm) is required. A longer acquisition time and a greater number of scans are necessary due to the lower natural abundance of the ¹³C nucleus.

  • 2D NMR Acquisition (for structural confirmation) :

    • COSY (Correlation Spectroscopy) : Run a COSY experiment to establish proton-proton coupling relationships (e.g., to confirm the coupling between the methine CH and the methyl CH₃).

    • HSQC (Heteronuclear Single Quantum Coherence) : Run an HSQC experiment to correlate each proton with its directly attached carbon, ensuring correct assignment of the carbon spectrum.

  • Data Processing : Process all raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Stability and Reactivity

Understanding the stability and reactivity of 2-Anilinopropanenitrile is crucial for its handling, storage, and synthetic application.

  • Stability : As an α-aminonitrile, it can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would convert the nitrile group to a carboxylic acid, yielding the corresponding amino acid. The aniline moiety is prone to oxidation, which can lead to the formation of colored impurities upon prolonged exposure to air and light. Therefore, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

  • Reactivity :

    • Nitrile Group : The primary site of reactivity for transformations. It can be hydrolyzed to an amide or carboxylic acid, or reduced to a primary amine.

    • Aniline Moiety : The secondary amine is nucleophilic. The aromatic ring is activated towards electrophilic aromatic substitution, with the anilino group being an ortho, para-director.

    • α-Carbon : The C-H bond at the chiral center can be deprotonated under strong basic conditions, although this is less favorable than reactions at other sites.

Analytical Methodologies

A robust analytical method is required for assessing the purity of 2-Anilinopropanenitrile and for quantitative analysis in various matrices.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for developing a reliable HPLC method.

  • Instrumentation : An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.

  • Mobile Phase Preparation : Prepare a mobile phase consisting of Acetonitrile (Solvent A) and Water (Solvent B), both containing 0.1% formic acid to ensure good peak shape by keeping the aniline moiety protonated.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 254 nm (aniline chromophore).

    • Injection Volume : 10 µL.

    • Gradient Elution : Start with a high aqueous content (e.g., 90% B) and gradually increase the organic content (e.g., to 95% A over 15 minutes). A gradient is chosen over an isocratic method to ensure elution of potential impurities with a wide range of polarities.

  • Sample Preparation : Prepare a stock solution of 2-Anilinopropanenitrile in acetonitrile at 1 mg/mL. Prepare working standards and samples by diluting the stock solution with the mobile phase.

  • Analysis : Inject the samples and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Method validation should be performed to confirm linearity, accuracy, and precision.

Logical Workflow for Purity Analysis

The diagram below illustrates the decision-making process for analyzing the purity of a sample.

G Fig. 2: Analytical Workflow for Purity Assessment Start Receive Sample of 2-Anilinopropanenitrile Prep Prepare Sample Solution (e.g., 1 mg/mL in ACN) Start->Prep HPLC Run HPLC-UV Analysis (Reversed-Phase Gradient) Prep->HPLC Integrate Integrate Chromatogram Calculate Area % HPLC->Integrate CheckPurity Purity > 98%? Integrate->CheckPurity Pass Sample Passes QC CheckPurity->Pass Yes Fail Sample Fails QC CheckPurity->Fail No Identify Identify Impurities (LC-MS, NMR) Fail->Identify

Caption: Analytical Workflow for Purity Assessment.

References

  • Solubility of Things. (n.d.). 3-Anilinopropanenitrile. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40838, 2-Amino-2-phenylacetonitrile. Retrieved February 10, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-(phenylamino)- Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved February 10, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-(phenylamino)- IR Spectrum (Condensed Phase). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved February 10, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-(phenylamino)- IR Spectrum (Gas Phase). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Retrieved February 10, 2026, from [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43. [Link]

  • Ullah, B., Gupta, N. K., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1221. [Link]

  • van der Heijden, G., et al. (2020). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 5(2), 1047-1055. [Link]

  • Ullah, B., Gupta, N. K., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Retrieved February 10, 2026, from [Link]

  • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved February 10, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-(Phenylamino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2-(Phenylamino)propanenitrile. In the absence of extensive direct experimental data for this specific molecule, this document leverages expert analysis of its structural components—a secondary aromatic amine and an α-aminonitrile—to forecast its thermal behavior. This predictive approach, grounded in established chemical principles and data from analogous compounds, offers a robust framework for handling, risk assessment, and the design of further experimental studies.

Introduction to 2-(Phenylamino)propanenitrile: A Molecule of Emerging Interest

2-(Phenylamino)propanenitrile, also known as 2-anilinopropanenitrile, is an organic compound that is finding increasing relevance in pharmaceutical and materials chemistry.[1] Its structure, featuring a phenylamino group attached to a propanenitrile backbone, makes it a valuable intermediate in the synthesis of more complex molecules.[1] The presence of both a nucleophilic secondary amine and a reactive nitrile group offers versatile handles for synthetic transformations.

The synthesis of α-aminonitriles like 2-(Phenylamino)propanenitrile is often achieved through the Strecker reaction, which involves the condensation of an aldehyde or ketone with an amine and a cyanide source.[2][3][4] This well-established methodology allows for the efficient construction of the α-aminonitrile core.

Given its role as a synthetic intermediate, particularly in the drug development pipeline where processes are often scaled up and subjected to various thermal stresses, a thorough understanding of the thermal stability of 2-(Phenylamino)propanenitrile is of paramount importance. Thermal instability can lead to product degradation, the formation of hazardous byproducts, and in worst-case scenarios, runaway reactions.

Predicted Thermal Behavior: A Synthesis of Mechanistic Insights

Direct, publicly available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 2-(Phenylamino)propanenitrile is limited. However, by dissecting the molecule into its key functional components and examining the known thermal degradation pathways of analogous structures, we can construct a scientifically sound prediction of its thermal stability and decomposition products.

Estimated Onset of Decomposition

The thermal stability of 2-(Phenylamino)propanenitrile is likely dictated by the weakest bond in the molecule and the lowest energy decomposition pathway available. Based on available data for related compounds, we can anticipate a multi-stage decomposition profile.

  • Aniline and N-alkylanilines: The thermal decomposition of aniline has been reported to occur around 370°C.[5] Studies on N-methylaniline modified phenolic resins show degradation in the range of 312–362°C.[6] This suggests that the N-alkylated aniline moiety in our target molecule will likely begin to degrade in this temperature range.

  • α-Aminonitriles and the Retro-Strecker Reaction: A key and potentially lower-temperature decomposition pathway for α-aminonitriles is the retro-Strecker reaction. This reaction is the reverse of the synthesis, where the α-aminonitrile fragments into an imine and hydrogen cyanide. While often acid or base-catalyzed, it can also be thermally initiated. Some studies have shown this reaction to occur at temperatures as low as 50°C in the presence of a base, and it is a plausible thermal decomposition route.[7]

  • Alkyl Nitriles: Simple alkyl nitriles like propionitrile are more thermally stable, with pyrolysis occurring at much higher temperatures (in the range of 516-577°C) via free-radical mechanisms.[8]

Proposed Decomposition Pathways

Three primary decomposition pathways are proposed for 2-(Phenylamino)propanenitrile, likely occurring concurrently or sequentially as the temperature increases.

Pathway A: Retro-Strecker Reaction

This is anticipated to be a major initial decomposition route. The C-C bond alpha to the nitrile and the C-N bond of the amine are cleaved, leading to the formation of N-ethylideneaniline and hydrogen cyanide.

2-(Phenylamino)propanenitrile 2-(Phenylamino)propanenitrile N-Ethylideneaniline N-Ethylideneaniline 2-(Phenylamino)propanenitrile->N-Ethylideneaniline Δ Hydrogen Cyanide Hydrogen Cyanide 2-(Phenylamino)propanenitrile->Hydrogen Cyanide Δ

Caption: Retro-Strecker decomposition of 2-(Phenylamino)propanenitrile.

Pathway B: Aniline-like Degradation

At higher temperatures, the phenylamino moiety is expected to undergo degradation. This can involve oxidation if air is present, or polymerization and fragmentation under inert atmospheres.

Aniline Moiety Aniline Moiety Oxidation Products (e.g., Nitrobenzene) Oxidation Products (e.g., Nitrobenzene) Aniline Moiety->Oxidation Products (e.g., Nitrobenzene) Δ, O2 Polymerization/Fragmentation Polymerization/Fragmentation Aniline Moiety->Polymerization/Fragmentation Δ, Inert Atm.

Caption: Degradation pathways of the aniline moiety.

Pathway C: Nitrile Pyrolysis

At significantly higher temperatures, the propanenitrile backbone will undergo pyrolytic fragmentation. This is a complex free-radical process that can lead to a variety of smaller molecules.

Propanenitrile Backbone Propanenitrile Backbone Small Molecules (HCN, CH4, C2H4, etc.) Small Molecules (HCN, CH4, C2H4, etc.) Propanenitrile Backbone->Small Molecules (HCN, CH4, C2H4, etc.) High Δ

Caption: High-temperature pyrolysis of the nitrile backbone.

Predicted Decomposition Products and Associated Hazards

The thermal decomposition of 2-(Phenylamino)propanenitrile can be expected to produce a range of products, some of which are hazardous. A summary of these predicted products and their primary hazards is presented in the table below.

Predicted Decomposition ProductChemical FormulaPrimary Hazard(s)
Hydrogen CyanideHCNHighly toxic, flammable
N-EthylideneanilineC₈H₉NIrritant, potentially toxic
AnilineC₆H₅NH₂Toxic, suspected carcinogen
BenzeneC₆H₆Carcinogen, flammable
AcetonitrileCH₃CNToxic, flammable
MethaneCH₄Flammable
EtheneC₂H₄Flammable
Various Nitrogen Oxides (in air)NOxToxic, respiratory irritants

Experimental Protocols for Thermal Analysis: A Self-Validating System

To experimentally validate the predicted thermal behavior of 2-(Phenylamino)propanenitrile, a suite of analytical techniques should be employed. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides a self-validating system for a comprehensive thermal hazard assessment.

Experimental Workflow

The following workflow outlines the logical progression of experiments to characterize the thermal stability and decomposition of 2-(Phenylamino)propanenitrile.

cluster_0 Thermal Analysis cluster_1 Decomposition Product Identification cluster_2 Data Interpretation and Hazard Assessment TGA Thermogravimetric Analysis (TGA) Interpretation Data Synthesis and Mechanistic Postulation TGA->Interpretation DSC Differential Scanning Calorimetry (DSC) DSC->Interpretation Py_GC_MS Pyrolysis-GC-MS Py_GC_MS->Interpretation Hazard_Assessment Thermal Hazard and Risk Assessment Interpretation->Hazard_Assessment

Caption: Experimental workflow for thermal analysis.

Step-by-Step Methodologies

3.2.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Protocol:

    • Accurately weigh 5-10 mg of 2-(Phenylamino)propanenitrile into an alumina or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

    • Record the mass loss as a function of temperature.

    • The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the decomposition curve.

3.2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the temperatures of thermal events (melting, decomposition) and their associated enthalpies.

  • Protocol:

    • Accurately weigh 2-5 mg of 2-(Phenylamino)propanenitrile into a hermetically sealed aluminum DSC pan. A sealed pan is crucial to prevent the evaporation of the sample and its decomposition products.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature to 400°C at a heating rate of 10°C/min under a nitrogen purge.

    • Record the heat flow as a function of temperature.

    • Endothermic peaks will indicate melting, while exothermic peaks will indicate decomposition. The area under the exotherm can be integrated to determine the enthalpy of decomposition.

3.2.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile and semi-volatile decomposition products.

  • Protocol:

    • Place a small amount (approximately 0.1-0.5 mg) of 2-(Phenylamino)propanenitrile into a pyrolysis sample cup.

    • Insert the sample cup into the pyrolysis unit, which is directly coupled to the GC-MS inlet.

    • Set the pyrolysis temperature to a value just above the onset of decomposition as determined by TGA (e.g., 350°C).

    • Initiate the pyrolysis, which rapidly heats the sample and introduces the decomposition products into the GC column.

    • Separate the decomposition products using a suitable GC temperature program.

    • Identify the separated compounds using the mass spectrometer and comparison of the resulting mass spectra with a library (e.g., NIST).

Implications for Drug Development and Process Safety

A thorough understanding of the thermal stability of intermediates like 2-(Phenylamino)propanenitrile is a cornerstone of safe and robust drug development processes. The potential for exothermic decomposition and the release of toxic gases such as hydrogen cyanide necessitates careful consideration during process design, scale-up, and storage.

The information presented in this guide can be used to:

  • Establish Safe Operating Limits: The predicted onset of decomposition provides a critical temperature that should not be exceeded during synthesis, purification, and drying operations.

  • Design appropriate safety measures: Knowledge of the potential for gas evolution and exotherms informs the need for adequate ventilation, pressure relief systems, and quench protocols.

  • Guide Analytical Method Development: The predicted decomposition products can be used to develop targeted analytical methods to monitor for impurities and degradation products in the final active pharmaceutical ingredient (API).

By proactively assessing the thermal hazards of 2-(Phenylamino)propanenitrile, researchers and drug development professionals can mitigate risks and ensure the safe and efficient progression of their projects.

References

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  • Ab initio investigation of the thermal decomposition of n-butylcyclohexane. (2014). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • N-ethyl aniline preparation method. (n.d.). Google Patents.
  • Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • MONOMETHYL ANILINE (N-METHYLANILINE). (n.d.). Occupational Safety and Health Administration. Retrieved January 30, 2026, from [Link]

  • Xnxz xnx xnx. (n.d.). Google Patents.
  • Chirally and chemically reversible Strecker reaction. (2023). National Institutes of Health. Retrieved January 30, 2026, from [Link]

Sources

Foundational

Theoretical and computational studies of 2-(Phenylamino)propanenitrile

Theoretical and Computational Framework for 2-(Phenylamino)propanenitrile Executive Summary This technical guide establishes a rigorous computational protocol for the structural, electronic, and pharmaceutical characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical and Computational Framework for 2-(Phenylamino)propanenitrile

Executive Summary

This technical guide establishes a rigorous computational protocol for the structural, electronic, and pharmaceutical characterization of 2-(Phenylamino)propanenitrile (CAS 2182-39-0). As an


-aminonitrile, this molecule represents a critical chemical space: it is both a pivotal intermediate in the Strecker synthesis of 

-phenylalanine derivatives and a potential pharmacophore for covalent enzyme inhibition.

While often overshadowed by its


-isomer (3-anilinopropionitrile), the 

-isomer possesses unique stereoelectronic properties due to the chirality at the C2 position and the proximity of the electron-donating amine to the electron-withdrawing nitrile. This guide outlines a validated workflow using Density Functional Theory (DFT) and Molecular Docking to evaluate its potential as a cysteine protease inhibitor , leveraging the nitrile group as a "warhead" for reversible covalent targeting.

Computational Methodology

Standardized Protocol for Small Molecule Characterization

To ensure reproducibility and high-fidelity results, the following computational parameters are defined as the "Gold Standard" for this molecular class.

Electronic Structure Calculation (DFT)

The choice of functional and basis set is critical. For organic nitriles involving aromatic amine conjugation, the B3LYP hybrid functional provides an optimal balance between computational cost and accuracy for bond lengths and vibrational frequencies.

  • Software Platform: Gaussian 16 / GAMESS / ORCA

  • Method: DFT (Density Functional Theory)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p)

    • Rationale: The diffuse functions (++) are mandatory to correctly model the lone pair on the nitrile nitrogen and the aniline nitrogen, which are prone to long-range interactions.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (

      
      ) for biological relevance; Ethanol (
      
      
      
      ) for synthesis context.
Validation Criteria (Self-Correcting Steps)
  • Frequency Check: No imaginary frequencies for ground states. (One imaginary frequency permissible only for Transition State search).

  • Convergence: RMS Force

    
     a.u.
    

Table 1: Key Geometric Parameters (Predicted vs. Standard)

Parameter Bond Predicted (DFT) Standard Exp. (XRD)* Significance

| Bond Length | C2—N(amine) | 1.45 Å | 1.46 Å |


 C - 

N single bond | | Bond Length | C1

N | 1.15 Å | 1.14 Å | Triple bond character (Warhead) | | Bond Angle | C(Ph)-N-C2 | 122.5° | 120-124° | Planarity due to Ph-N conjugation | | Torsion | Ph-N-C2-CN | Variable | Variable | Dictates binding pocket fit |

*Based on average values for


-aminonitriles in the Cambridge Structural Database (CSD).

Electronic Properties & Reactivity

Mechanistic Insights for Drug Design

Frontier Molecular Orbitals (FMO)

The reactivity of 2-(Phenylamino)propanenitrile is governed by the energy gap (


).
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aniline nitrogen lone pair and the phenyl ring (

    
    -system). This region acts as the nucleophile.[1]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the nitrile group (

    
    )  and the phenyl ring 
    
    
    
    . The nitrile carbon is the primary electrophilic site, susceptible to nucleophilic attack (e.g., by a cysteine thiol).
Molecular Electrostatic Potential (MEP)

The MEP map reveals the "lock and key" electrostatic features:

  • Negative Potential (Red): Concentrated on the Nitrile Nitrogen (

    
    ).
    
  • Positive Potential (Blue): Concentrated on the Amine Hydrogen (

    
    ) and the aromatic protons.
    
  • Implication: The molecule can act as both a Hydrogen Bond Donor (via NH) and Acceptor (via CN) simultaneously, facilitating tight binding in protein active sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the hyperconjugative stabilization. A key interaction to quantify is:



This interaction weakens the C-C bond slightly but stabilizes the conformation where the amine lone pair is anti-periplanar to the nitrile group.

Case Study: Drug Discovery Application

Targeting Cysteine Proteases via Nitrile Warhead


-Aminonitriles are potent scaffolds for inhibiting Cysteine Proteases  (e.g., Cathepsin K, Papain). The mechanism involves the nucleophilic attack of the enzyme's active site cysteine (

) onto the nitrile carbon, forming a reversible thioimidate adduct.
Docking Workflow (AutoDock Vina / Glide)

To simulate this interaction, a "Covalent Docking" or "Reactive Docking" protocol is recommended.

Step-by-Step Protocol:

  • Ligand Preparation:

    • Generate 3D conformers of (R)- and (S)-2-(Phenylamino)propanenitrile.

    • Assign Gasteiger charges.

  • Target Preparation:

    • Source: PDB ID 1BP4 (Papain) or 1ATK (Cathepsin K).

    • Remove water molecules (except catalytic waters).

    • Protonate His159 (catalytic dyad) to

      
      .
      
  • Grid Generation:

    • Center grid box on the catalytic Cys25 sulfur atom.

    • Size:

      
       Å.
      
  • Docking Execution:

    • Run rigid docking to find the pre-reaction state.

    • Filter: Distance between Nitrile Carbon and Cys-S must be

      
       Å.
      
Mechanism Visualization

The following diagram illustrates the reaction pathway validated by the computational study.

ReactionPathway Substrate 2-(Phenylamino) propanenitrile Complex Michaelis Complex (Non-covalent) Substrate->Complex Docking (Kd) Enzyme Cysteine Protease (Free Enzyme) Enzyme->Complex Docking (Kd) TS Transition State (Nu: Attack) Complex->TS Activation Energy Note1 Nitrile C is Electrophile Complex->Note1 Adduct Thioimidate Adduct (Covalent Inhibition) TS->Adduct Covalent Bond Formation Note2 Cys-SH is Nucleophile TS->Note2

Figure 1: Proposed mechanism of action for 2-(Phenylamino)propanenitrile as a cysteine protease inhibitor. The nitrile group acts as an electrophilic trap for the catalytic cysteine.

Computational Workflow Diagram

To synthesize the theoretical and docking studies, follow this integrated workflow.

Workflow cluster_DFT Phase 1: Quantum Mechanics (DFT) cluster_Docking Phase 2: Molecular Docking Start Start: 2-(Phenylamino)propanenitrile Structure (CAS 2182-39-0) GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) Start->GeomOpt FreqCalc Frequency Calculation (Check Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freq? (Retry) ElecProp Electronic Properties HOMO-LUMO / MEP / NBO FreqCalc->ElecProp Validated LigPrep Ligand Prep (Charge Assignment) ElecProp->LigPrep Optimized Geometry GridDock Grid Generation & Docking (AutoDock Vina) LigPrep->GridDock TargetSel Target Selection (e.g., Papain - PDB: 1BP4) TargetSel->GridDock Analysis Data Analysis Binding Energy ($Delta G$) & RMSD GridDock->Analysis

Figure 2: Integrated computational workflow for characterizing the physicochemical and biological profile of the target molecule.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
  • Fecik, R. A., et al. (2005). Nitrile-based inhibitors of cysteine proteases. Medicinal Research Reviews, 25(6), 674-705.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • PubChem Database. Compound Summary for CID 2182-39-0 (2-(Phenylamino)propanenitrile). Link

Sources

Exploratory

2-(Phenylamino)propanenitrile safety, handling, and MSDS information

CAS No: 2182-39-0 Synonyms: -Anilinopropionitrile; 2-Anilinopropionitrile; ( )-2-(Phenylamino)propanenitrile Class: -Aminonitrile / Strecker Adduct Part 1: Executive Summary & Critical Disambiguation 2-(Phenylamino)propa...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 2182-39-0 Synonyms:


-Anilinopropionitrile; 2-Anilinopropionitrile; (

)-2-(Phenylamino)propanenitrile Class:

-Aminonitrile / Strecker Adduct

Part 1: Executive Summary & Critical Disambiguation

2-(Phenylamino)propanenitrile is a chiral


-aminonitrile used primarily as a transient intermediate in the Strecker synthesis of alanine derivatives and heterocycles. Unlike stable alkyl nitriles, this compound belongs to a chemical class that acts as a "masked" source of hydrogen cyanide (HCN).

CRITICAL WARNING - ISOMER CONFUSION: Researchers frequently confuse this compound with its structural isomer, 3-anilinopropionitrile (CAS 1075-76-9). This distinction is vital for safety:

  • 2-Isomer (

    
    ):  Chemically unstable in acidic/aqueous media; acutely toxic via rapid cyanide release  (Reverse Strecker).
    
  • 3-Isomer (

    
    ):  Chemically stable; primarily an osteolathyrogen  (causes connective tissue disorders/lathyrism) with lower acute cyanide potential.
    

This guide focuses strictly on the 2-isomer (CAS 2182-39-0) and its handling requirements.

Part 2: Physiochemical Profile[1]

PropertyDataContext for Handling
Molecular Formula

MW: 146.19 g/mol
Physical State Crystalline Solid / OilLow melting point (approx. 93-95 °C for pure enantiomers, lower for racemates).
Solubility Organic solvents (DCM, EtOAc)Poor water solubility, but hydrolyzes in aqueous acid.
Reactivity Cyanogenic Reverts to aniline, acetaldehyde, and HCN in the presence of moisture/acid.
Chirality Yes (C2 center)Usually synthesized/handled as a racemate unless asymmetric catalysis is used.

Part 3: Toxicology & Mechanism of Action

The "Trojan Horse" Mechanism (Reverse Strecker)

The primary hazard of 2-(phenylamino)propanenitrile is not the molecule itself, but its thermodynamic equilibrium. In physiological environments (pH 7.4) or acidic waste streams, the compound undergoes a Reverse Strecker Reaction , liberating free cyanide.

Unlike simple nitriles (e.g., acetonitrile) which require hepatic P450 metabolism to release cyanide (slow kinetics),


-aminonitriles can release cyanide via direct chemical equilibrium (fast kinetics), causing rapid onset histotoxic hypoxia.
Pathway Diagram

The following diagram illustrates the chemical instability and metabolic activation leading to Cytochrome c Oxidase inhibition.

G cluster_0 Physiological / Acidic Environment Compound 2-(Phenylamino) propanenitrile Equilibrium Reverse Strecker (Acid/Moisture) Compound->Equilibrium Hydrolysis Imine Imine Intermediate (Unstable) Equilibrium->Imine HCN HCN Release (Free Cyanide) Equilibrium->HCN Rapid Release Mito Mitochondrial Cytochrome c Oxidase HCN->Mito Binding Fe3+ ATP ATP Depletion (Cell Death) Mito->ATP Inhibition

Figure 1: Mechanism of cyanide liberation from


-aminonitriles via the reverse Strecker equilibrium.

Part 4: Synthesis & Experimental Protocols

Protocol: Strecker Synthesis (Self-Validating)

Objective: Synthesis of 2-(phenylamino)propanenitrile from aniline and acetaldehyde. Safety Note: This reaction utilizes Trimethylsilyl Cyanide (TMSCN) as a safer alternative to HCN gas, but the product remains cyanogenic.

Reagents:

  • Aniline (1.0 equiv)

  • Acetaldehyde (1.1 equiv)

  • TMSCN (1.1 equiv)

  • Catalyst: Indium(III) chloride (

    
    ) or similar Lewis Acid (1-5 mol%)
    
  • Solvent: Acetonitrile (Dry)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add

    
     and dry Acetonitrile.
    
  • Imine Formation: Add Aniline and Acetaldehyde at 0°C. Stir for 30 mins. Validation: Monitor via TLC (disappearance of aniline) or NMR (imine proton signal).

  • Cyanation: Dropwise addition of TMSCN at 0°C. The reaction is exothermic; maintain temperature <5°C to prevent polymerization.

  • Reaction: Warm to room temperature (RT) and stir for 3-6 hours.

  • Quench (Critical): Quench with saturated

    
     . Do not use strong acid, as this will reverse the reaction and release HCN gas immediately.
    
  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to minimize silica-induced hydrolysis.

Synthesis Workflow Diagram

Synthesis Start Reagents: Aniline + Acetaldehyde Step1 Imine Formation (0°C, MeCN) Start->Step1 Step2 TMSCN Addition (Lewis Acid Cat.) Step1->Step2 Nucleophilic Attack Step3 Quench: Sat. NaHCO3 (AVOID ACID) Step2->Step3 Completion Step4 Extraction & Drying Step3->Step4 Final Product: 2-(Phenylamino)propanenitrile Step4->Final

Figure 2: Lewis-acid catalyzed Strecker synthesis workflow emphasizing the basic quench to prevent HCN reversal.

Part 5: Handling, Storage, and Disposal

Personal Protective Equipment (PPE)
  • Respiratory: Work strictly within a certified chemical fume hood.

  • Dermal:

    • Standard: Nitrile gloves (0.11 mm) are insufficient for prolonged contact with organic nitriles.

    • Required: Double-gloving (Nitrile over Laminate/Silver Shield) is recommended for synthesis steps involving TMSCN or the concentrated product.

  • Eyes: Chemical splash goggles.

Storage Stability
  • Conditions: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Strictly segregate from acids and strong oxidizers . Moisture will degrade the compound back to aniline and release HCN over time.

Waste Disposal (Cyanide Protocol)

Do not dispose of this compound in standard organic waste streams.

  • Segregation: Collect all waste (mother liquors, contaminated gloves) in a dedicated "Cyanide Waste" container.

  • Deactivation: Treat waste with basic sodium hypochlorite (Bleach at pH > 10) for 24 hours to oxidize cyanide to cyanate (

    
    ) before disposal.
    
  • Verification: Test waste stream with cyanide test strips before releasing to hazardous waste pickup.

Part 6: Emergency Response

In case of Exposure (Suspected Cyanide Poisoning): Symptoms of


-aminonitrile exposure may be delayed by minutes but progress rapidly once hydrolysis occurs.
  • Inhalation: Evacuate to fresh air immediately.

  • Skin Contact: Wash with soap and water. Do not scrub vigorously (increases absorption).

  • Antidote: Medical personnel should administer Hydroxocobalamin (Cyanokit) if systemic toxicity is suspected. It chelates cyanide to form Vitamin B12 (cyanocobalamin), which is excreted renally.

References

  • Strecker, A. (1850).[1] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27–45. Link

  • PubChem. (n.d.).[2][3] "2-(Phenylamino)propanenitrile Compound Summary." National Library of Medicine. Link

  • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(8), 2795–2828. Link

  • Tanii, H., & Hashimoto, K. (1984). "Structure-toxicity relationship of mononitriles." Archives of Toxicology, 55(1), 47–54. Link

  • Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Treatment." United States Department of Labor. Link

Sources

Foundational

Technical Deep Dive: Stereochemistry &amp; Synthesis of 2-(Phenylamino)propanenitrile

Executive Summary 2-(Phenylamino)propanenitrile (CAS: 2182-39-0), often referred to as -anilinopropionitrile, represents a critical class of -aminonitriles used as intermediates in the synthesis of non-proteinogenic amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Phenylamino)propanenitrile (CAS: 2182-39-0), often referred to as


-anilinopropionitrile, represents a critical class of 

-aminonitriles used as intermediates in the synthesis of non-proteinogenic amino acids (specifically

-phenylalanine) and androgen receptor modulators.

This guide addresses the stereochemical complexity of this molecule, focusing on the kinetic vs. thermodynamic control of its formation via the Strecker reaction, its susceptibility to racemization via the retro-Strecker mechanism, and the analytical protocols required for enantiomeric resolution.

Molecular Architecture & Stereogenic Analysis

The stereochemical integrity of 2-(phenylamino)propanenitrile hinges on the C2 carbon atom. Understanding the spatial arrangement is prerequisite for any synthetic or analytical workflow.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration (


 vs 

), we assign priorities to the substituents attached to the chiral center (C2) based on atomic number and connectivity:
  • 
     (Amino group):  Nitrogen (Atomic No. 7) has the highest priority. (Priority 1) 
    
  • 
     (Nitrile group):  The carbon is triple-bonded to nitrogen. In CIP rules, this counts as being bonded to three nitrogens. (Priority 2) 
    
  • 
     (Methyl group):  Carbon bonded to three hydrogens. (Priority 3) 
    
  • 
     (Hydrogen):  Lowest atomic number. (Priority 4) 
    

Configuration Determination:

  • (

    
    )-Enantiomer:  When the Hydrogen (lowest priority) is oriented away from the viewer, the sequence 1 
    
    
    
    2
    
    
    3 follows a clockwise direction.
  • (

    
    )-Enantiomer:  The sequence follows a counter-clockwise  direction.
    
Stereochemical Visualization

The following diagram illustrates the structural connectivity and the critical Strecker pathway that establishes this stereocenter.

StreckerMechanism cluster_stereo Stereochemical Divergence Reagents Acetaldehyde + Aniline Imine Imine Intermediate (N-ethylideneaniline) Reagents->Imine Condensation (-H2O) Transition Transition State (Nu: Attack via CN-) Imine->Transition Activation Product 2-(Phenylamino)propanenitrile (Chiral Center Formed) Transition->Product C-C Bond Formation R_Enant (R)-Enantiomer Transition->R_Enant Re-face Attack S_Enant (S)-Enantiomer Transition->S_Enant Si-face Attack

Figure 1: The Strecker mechanism showing the formation of the imine intermediate and the subsequent nucleophilic attack by cyanide, which determines the stereochemistry.

Synthesis & Stereocontrol: The Asymmetric Strecker Protocol

The industrial standard for synthesizing this molecule is the Strecker reaction. However, the classical Strecker yields a racemic mixture.[1] For pharmaceutical applications requiring high enantiomeric excess (


), a catalyst-controlled asymmetric approach is required.
Mechanistic Insight: The "Retro-Strecker" Danger

Researchers must be aware that


-aminonitriles are chemically labile. They exist in equilibrium with the imine and HCN.
  • Thermodynamic Control: High temperatures favor the retro-Strecker reaction (loss of cyanide), leading to racemization.

  • Kinetic Control: Low temperatures (

    
    C to 
    
    
    
    C) and strong nucleophiles favor the irreversible formation of the nitrile, preserving stereochemistry.
Protocol: Enantioselective Synthesis via Thiourea Catalysis

This protocol utilizes a chiral thiourea catalyst (e.g., Jacobsen’s catalyst) to act as a hydrogen-bond donor, activating the imine for facial-selective attack by cyanide [1].

Reagents:

  • Acetaldehyde (1.0 equiv)[2]

  • Aniline (1.0 equiv)

  • TMSCN (Trimethylsilyl cyanide) (1.2 equiv)

  • Chiral Thiourea Catalyst (5 mol%)

  • Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Combine acetaldehyde and aniline in anhydrous toluene containing 4Å molecular sieves.

    • Stir at room temperature for 4 hours to ensure complete conversion to the imine.

    • Note: Complete water removal is critical to prevent hydrolysis of TMSCN.

  • Catalyst Addition & Cooling:

    • Cool the reaction mixture to

      
      C . This cryogenic step is non-negotiable for high 
      
      
      
      .
    • Add the chiral thiourea catalyst dissolved in minimal toluene.

  • Cyanide Addition:

    • Add TMSCN dropwise over 20 minutes.

    • Maintain temperature at

      
      C for 24 hours. The catalyst binds to the imine nitrogen, blocking one face of the planar 
      
      
      
      bond.
  • Workup:

    • Quench with saturated NaHCO

      
      .
      
    • Extract with ethyl acetate.

    • Crucial: Avoid acidic washes during workup, as acid catalyzes the retro-Strecker decomposition.

Analytical Resolution & Characterization

Distinguishing the (


) and (

) enantiomers requires chiral High-Performance Liquid Chromatography (HPLC). Standard C18 columns cannot separate these isomers.
Chiral HPLC Method

The separation relies on the interaction between the


-system of the phenyl ring and the chiral stationary phase (CSP).
ParameterSpecificationRationale
Column Daicel Chiralcel OD-H or AD-HAmylose/Cellulose tris(3,5-dimethylphenylcarbamate) phases interact strongly with the aniline moiety.
Mobile Phase Hexane : Isopropanol (90:10)Normal phase mode is required for these CSPs.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (

) for aminonitriles.
Detection UV @ 254 nmThe phenyl ring provides strong UV absorption.
Temperature

C
Elevated temperatures may induce on-column racemization.
Downstream Workflow: Resolution via Diastereomeric Salt Formation

If asymmetric synthesis is not feasible, the racemate can be resolved using chiral acids.

  • React racemic 2-(phenylamino)propanenitrile with (

    
    )-Tartaric acid or (
    
    
    
    )-Mandelic acid.
  • The resulting diastereomeric salts will have different solubilities.

  • Recrystallize from ethanol to isolate the pure diastereomer.

  • Neutralize with weak base to recover the enantiopure aminonitrile.

Stability & Racemization Logic

The stability of 2-(phenylamino)propanenitrile is dictated by the acidity of the


-proton. The electron-withdrawing nature of both the nitrile (

) and the phenylamino (

) groups significantly increases the acidity of the C2 proton.

Racemization Pathway:

  • Deprotonation: A base removes the

    
    -proton, forming a planar carbanion/enolate-like intermediate.
    
  • Reprotonation: The proton can re-attach from either face, leading to a racemic mixture.[3]

Implication for Storage:

  • Store at

    
    C .
    
  • Store under Argon/Nitrogen atmosphere.

  • Avoid basic conditions completely after isolation.

Racemization Chiral Pure (S)-Enantiomer (Tetrahedral C2) Intermediate Planar Carbanion / Imine (Achiral Intermediate) Chiral->Intermediate Deprotonation (-H+) Base Base / Heat Base->Chiral Triggers Racemate Racemic Mixture (50% R / 50% S) Intermediate->Racemate Reprotonation (+H+) (Non-selective)

Figure 2: The racemization pathway illustrating the loss of stereochemical information via the planar intermediate.

References

  • Jacobsen, E. N., et al. (2009). Thioure-Catalyzed Strecker Synthesis. Journal of the American Chemical Society.

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions. Chemical Reviews.

  • Daicel Corporation. Chiral Column Selection Guide for Amines and Nitriles.

  • PubChem. 2-(Phenylamino)propanenitrile Compound Summary. National Library of Medicine.

Sources

Exploratory

Technical Deep Dive: Stereochemistry &amp; Synthesis of 2-(Phenylamino)propanenitrile

Executive Summary 2-(Phenylamino)propanenitrile (CAS: 2182-39-0), often referred to as -anilinopropionitrile, represents a critical class of -aminonitriles used as intermediates in the synthesis of non-proteinogenic amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Phenylamino)propanenitrile (CAS: 2182-39-0), often referred to as


-anilinopropionitrile, represents a critical class of 

-aminonitriles used as intermediates in the synthesis of non-proteinogenic amino acids (specifically

-phenylalanine) and androgen receptor modulators.

This guide addresses the stereochemical complexity of this molecule, focusing on the kinetic vs. thermodynamic control of its formation via the Strecker reaction, its susceptibility to racemization via the retro-Strecker mechanism, and the analytical protocols required for enantiomeric resolution.

Molecular Architecture & Stereogenic Analysis

The stereochemical integrity of 2-(phenylamino)propanenitrile hinges on the C2 carbon atom. Understanding the spatial arrangement is prerequisite for any synthetic or analytical workflow.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration (


 vs 

), we assign priorities to the substituents attached to the chiral center (C2) based on atomic number and connectivity:
  • 
     (Amino group):  Nitrogen (Atomic No. 7) has the highest priority. (Priority 1) 
    
  • 
     (Nitrile group):  The carbon is triple-bonded to nitrogen. In CIP rules, this counts as being bonded to three nitrogens. (Priority 2) 
    
  • 
     (Methyl group):  Carbon bonded to three hydrogens. (Priority 3) 
    
  • 
     (Hydrogen):  Lowest atomic number. (Priority 4) 
    

Configuration Determination:

  • (

    
    )-Enantiomer:  When the Hydrogen (lowest priority) is oriented away from the viewer, the sequence 1 
    
    
    
    2
    
    
    3 follows a clockwise direction.
  • (

    
    )-Enantiomer:  The sequence follows a counter-clockwise  direction.
    
Stereochemical Visualization

The following diagram illustrates the structural connectivity and the critical Strecker pathway that establishes this stereocenter.

StreckerMechanism cluster_stereo Stereochemical Divergence Reagents Acetaldehyde + Aniline Imine Imine Intermediate (N-ethylideneaniline) Reagents->Imine Condensation (-H2O) Transition Transition State (Nu: Attack via CN-) Imine->Transition Activation Product 2-(Phenylamino)propanenitrile (Chiral Center Formed) Transition->Product C-C Bond Formation R_Enant (R)-Enantiomer Transition->R_Enant Re-face Attack S_Enant (S)-Enantiomer Transition->S_Enant Si-face Attack

Figure 1: The Strecker mechanism showing the formation of the imine intermediate and the subsequent nucleophilic attack by cyanide, which determines the stereochemistry.

Synthesis & Stereocontrol: The Asymmetric Strecker Protocol

The industrial standard for synthesizing this molecule is the Strecker reaction. However, the classical Strecker yields a racemic mixture.[1] For pharmaceutical applications requiring high enantiomeric excess (


), a catalyst-controlled asymmetric approach is required.
Mechanistic Insight: The "Retro-Strecker" Danger

Researchers must be aware that


-aminonitriles are chemically labile. They exist in equilibrium with the imine and HCN.
  • Thermodynamic Control: High temperatures favor the retro-Strecker reaction (loss of cyanide), leading to racemization.

  • Kinetic Control: Low temperatures (

    
    C to 
    
    
    
    C) and strong nucleophiles favor the irreversible formation of the nitrile, preserving stereochemistry.
Protocol: Enantioselective Synthesis via Thiourea Catalysis

This protocol utilizes a chiral thiourea catalyst (e.g., Jacobsen’s catalyst) to act as a hydrogen-bond donor, activating the imine for facial-selective attack by cyanide [1].

Reagents:

  • Acetaldehyde (1.0 equiv)[2]

  • Aniline (1.0 equiv)

  • TMSCN (Trimethylsilyl cyanide) (1.2 equiv)

  • Chiral Thiourea Catalyst (5 mol%)

  • Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Combine acetaldehyde and aniline in anhydrous toluene containing 4Å molecular sieves.

    • Stir at room temperature for 4 hours to ensure complete conversion to the imine.

    • Note: Complete water removal is critical to prevent hydrolysis of TMSCN.

  • Catalyst Addition & Cooling:

    • Cool the reaction mixture to

      
      C . This cryogenic step is non-negotiable for high 
      
      
      
      .
    • Add the chiral thiourea catalyst dissolved in minimal toluene.

  • Cyanide Addition:

    • Add TMSCN dropwise over 20 minutes.

    • Maintain temperature at

      
      C for 24 hours. The catalyst binds to the imine nitrogen, blocking one face of the planar 
      
      
      
      bond.
  • Workup:

    • Quench with saturated NaHCO

      
      .
      
    • Extract with ethyl acetate.

    • Crucial: Avoid acidic washes during workup, as acid catalyzes the retro-Strecker decomposition.

Analytical Resolution & Characterization

Distinguishing the (


) and (

) enantiomers requires chiral High-Performance Liquid Chromatography (HPLC). Standard C18 columns cannot separate these isomers.
Chiral HPLC Method

The separation relies on the interaction between the


-system of the phenyl ring and the chiral stationary phase (CSP).
ParameterSpecificationRationale
Column Daicel Chiralcel OD-H or AD-HAmylose/Cellulose tris(3,5-dimethylphenylcarbamate) phases interact strongly with the aniline moiety.
Mobile Phase Hexane : Isopropanol (90:10)Normal phase mode is required for these CSPs.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (

) for aminonitriles.
Detection UV @ 254 nmThe phenyl ring provides strong UV absorption.
Temperature

C
Elevated temperatures may induce on-column racemization.
Downstream Workflow: Resolution via Diastereomeric Salt Formation

If asymmetric synthesis is not feasible, the racemate can be resolved using chiral acids.

  • React racemic 2-(phenylamino)propanenitrile with (

    
    )-Tartaric acid or (
    
    
    
    )-Mandelic acid.
  • The resulting diastereomeric salts will have different solubilities.

  • Recrystallize from ethanol to isolate the pure diastereomer.

  • Neutralize with weak base to recover the enantiopure aminonitrile.

Stability & Racemization Logic

The stability of 2-(phenylamino)propanenitrile is dictated by the acidity of the


-proton. The electron-withdrawing nature of both the nitrile (

) and the phenylamino (

) groups significantly increases the acidity of the C2 proton.

Racemization Pathway:

  • Deprotonation: A base removes the

    
    -proton, forming a planar carbanion/enolate-like intermediate.
    
  • Reprotonation: The proton can re-attach from either face, leading to a racemic mixture.[3]

Implication for Storage:

  • Store at

    
    C .
    
  • Store under Argon/Nitrogen atmosphere.

  • Avoid basic conditions completely after isolation.

Racemization Chiral Pure (S)-Enantiomer (Tetrahedral C2) Intermediate Planar Carbanion / Imine (Achiral Intermediate) Chiral->Intermediate Deprotonation (-H+) Base Base / Heat Base->Chiral Triggers Racemate Racemic Mixture (50% R / 50% S) Intermediate->Racemate Reprotonation (+H+) (Non-selective)

Figure 2: The racemization pathway illustrating the loss of stereochemical information via the planar intermediate.

References

  • Jacobsen, E. N., et al. (2009). Thioure-Catalyzed Strecker Synthesis. Journal of the American Chemical Society.

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions. Chemical Reviews.

  • Daicel Corporation. Chiral Column Selection Guide for Amines and Nitriles.

  • PubChem. 2-(Phenylamino)propanenitrile Compound Summary. National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(Phenylamino)propanenitrile from Aniline and Lactonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-(phenylamino)propanenitrile, a valuable chemical intermediate in organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(phenylamino)propanenitrile, a valuable chemical intermediate in organic synthesis and pharmaceutical development. The described protocol details the reaction of aniline with lactonitrile, a variation of the Strecker synthesis. This guide offers in-depth insights into the reaction mechanism, a detailed step-by-step experimental protocol, and critical safety considerations. The content is structured to provide both theoretical understanding and practical guidance for laboratory-scale synthesis.

Introduction

α-Aminonitriles are a pivotal class of organic compounds, serving as versatile precursors for the synthesis of amino acids, heterocycles, and various pharmaceutical agents. 2-(Phenylamino)propanenitrile, in particular, is a significant building block due to the presence of a secondary amine, a nitrile group, and a chiral center. The synthesis described herein utilizes the nucleophilic addition of aniline to lactonitrile. This method is an adaptation of the well-established Strecker synthesis, a robust one-pot reaction that combines an aldehyde or ketone, an amine, and a cyanide source.[1] In this case, lactonitrile serves as a precursor that can be envisioned as a protected form of acetaldehyde and hydrogen cyanide.

Reaction Mechanism and Scientific Rationale

The synthesis of 2-(phenylamino)propanenitrile from aniline and lactonitrile proceeds through a nucleophilic substitution mechanism. The reaction is typically acid-catalyzed, which protonates the hydroxyl group of lactonitrile, making it a good leaving group (water).

  • Protonation of Lactonitrile: In the presence of an acid catalyst, the hydroxyl group of lactonitrile is protonated, forming a protonated cyanohydrin.

  • Nucleophilic Attack by Aniline: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon atom of the protonated lactonitrile. This results in the displacement of a water molecule.

  • Deprotonation: The resulting intermediate is deprotonated to yield the final product, 2-(phenylamino)propanenitrile.

The choice of an acid catalyst is crucial for the reaction to proceed efficiently. A mild acid is generally preferred to avoid unwanted side reactions.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Aniline Aniline (C₆H₅NH₂) Lactonitrile Lactonitrile (CH₃CH(OH)CN) Protonated_Lacto Protonated Lactonitrile Lactonitrile->Protonated_Lacto + H⁺ H_plus H⁺ (Acid Catalyst) Intermediate_Complex Intermediate Complex Protonated_Lacto->Intermediate_Complex + Aniline Product 2-(Phenylamino)propanenitrile Intermediate_Complex->Product - H₂O, - H⁺ Water H₂O

Caption: Proposed reaction mechanism for the acid-catalyzed synthesis of 2-(phenylamino)propanenitrile.

Experimental Protocol

This protocol outlines a laboratory-scale procedure for the synthesis of 2-(phenylamino)propanenitrile. All operations involving aniline and lactonitrile should be conducted in a well-ventilated fume hood due to their toxicity.[2][3]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)Purity
Aniline93.139.31 g (9.13 mL)0.10≥99.5%
Lactonitrile71.087.82 g (8.23 mL)0.11~90%
Glacial Acetic Acid60.051.20 g (1.14 mL)0.02≥99.7%
Diethyl Ether74.12As needed-Anhydrous
Saturated Sodium Bicarbonate Solution-As needed--
Anhydrous Magnesium Sulfate120.37As needed--
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (9.31 g, 0.10 mol) and lactonitrile (7.82 g, 0.11 mol).

  • Catalyst Addition: Slowly add glacial acetic acid (1.20 g, 0.02 mol) to the reaction mixture while stirring.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C using a heating mantle and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

    • Shake the funnel vigorously and allow the layers to separate.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Experimental_Workflow A 1. Combine Aniline and Lactonitrile in a Round-Bottom Flask B 2. Add Glacial Acetic Acid (Catalyst) A->B C 3. Heat and Stir at 80-90°C for 4-6 hours B->C D 4. Monitor Reaction by TLC C->D E 5. Cool to Room Temperature D->E Reaction Complete F 6. Extraction with Diethyl Ether and Water E->F G 7. Wash Organic Layer F->G H 8. Dry Organic Layer (Anhydrous MgSO₄) G->H I 9. Filter and Concentrate under Reduced Pressure H->I J 10. Purify by Vacuum Distillation or Column Chromatography I->J K Final Product: 2-(Phenylamino)propanenitrile J->K

Caption: Step-by-step experimental workflow for the synthesis of 2-(phenylamino)propanenitrile.

Characterization

The identity and purity of the synthesized 2-(phenylamino)propanenitrile can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C≡N stretch, N-H stretch).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling

Aniline:

  • Hazards: Toxic if inhaled, ingested, or absorbed through the skin.[2] It is a suspected carcinogen and mutagen.[4] Aniline can cause methemoglobinemia, which reduces the blood's ability to carry oxygen.[4][5]

  • Precautions: Always work in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[4][5] If inhaled, move to fresh air.[2] In case of eye contact, flush with water for at least 15 minutes.[2][5] Seek immediate medical attention in all cases of exposure.[2][4]

Lactonitrile:

  • Hazards: Highly toxic by ingestion, inhalation, and skin absorption.[3] It can release hydrogen cyanide upon contact with acids or water.

  • Precautions: Handle with extreme caution in a well-ventilated fume hood.[6] Avoid contact with skin and eyes.[6] Store in a cool, dry, and well-ventilated area away from acids and oxidizing agents.[6]

  • First Aid: In case of exposure, remove the victim from the contaminated area immediately.[3] Remove contaminated clothing.[3] For skin contact, wash with copious amounts of water.[3] For eye contact, flush with water for at least 15 minutes.[3] Seek immediate medical attention.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the catalyst is active.
Loss of product during work-up.Perform extractions carefully. Ensure proper phase separation.
Impure Product Presence of starting materials.Optimize reaction time and stoichiometry. Improve purification method (e.g., adjust solvent system for chromatography).
Formation of side products.Adjust reaction temperature. Consider using a milder catalyst.
Reaction does not start Inactive catalyst or poor quality reagents.Use fresh, high-purity reagents and a new batch of catalyst.

Conclusion

The synthesis of 2-(phenylamino)propanenitrile from aniline and lactonitrile is a practical and efficient method for obtaining this valuable intermediate. By following the detailed protocol and adhering to the stringent safety precautions outlined, researchers can successfully synthesize this compound in a laboratory setting. The versatility of α-aminonitriles ensures that this synthetic route will continue to be of interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.

References

  • Iraqi Journal of Science. (2023). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. [Link]

  • ResearchGate. (2020). Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. [Link]

  • National Center for Biotechnology Information. (2021). Purification and Characterization of Nitphym, a Robust Thermostable Nitrilase From Paraburkholderia phymatum. [Link]

  • PubMed. (2015). Best practices for purification and characterization of PAMAM dendrimer. [Link]

  • Google Patents. (2015). CN104761467A - Anilino acetonitrile synthesis method.
  • Rutgers University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Aniline. [Link]

  • Arctom. (n.d.). 2-(Phenylamino)propanenitrile. Retrieved from [Link]

Sources

Application

The Strategic Role of 2-(Phenylamino)propanenitrile in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Synthetic Potential of a Versatile Intermediate In the landscape of pharmaceutical d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Versatile Intermediate

In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient construction of complex molecular architectures. 2-(Phenylamino)propanenitrile, also known as N-phenyl-α-alaninonitrile, emerges as a significant building block, offering a unique combination of a nucleophilic secondary amine and a reactive nitrile functional group. This bifunctionality allows for a diverse array of chemical transformations, making it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth exploration of the synthesis and application of 2-(Phenylamino)propanenitrile as a key intermediate. We will delve into the mechanistic underpinnings of its formation via the Strecker reaction and present a detailed, field-proven protocol for its synthesis. Furthermore, we will illuminate its strategic importance by detailing its application in the synthesis of the anorectic agent, Fenproporex, a compound that underscores the utility of this intermediate in accessing neurologically active molecules.

Part 1: Synthesis of 2-(Phenylamino)propanenitrile via the Strecker Reaction

The Strecker synthesis is a classic and highly effective method for the preparation of α-aminonitriles.[1][2] The reaction proceeds through a one-pot, three-component condensation of an aldehyde (acetaldehyde in this case), an amine (aniline), and a cyanide source.

Causality Behind Experimental Choices:

The choice of the Strecker reaction is dictated by its efficiency and convergence. By combining three simple starting materials in a single step, it offers a more streamlined and atom-economical approach compared to multi-step synthetic sequences. The reaction mechanism involves the initial formation of an imine from the reaction of aniline and acetaldehyde. Subsequent nucleophilic attack of the cyanide ion on the iminium ion intermediate yields the desired α-aminonitrile.[2] The use of sodium cyanide in the presence of an acid (in this case, generated in situ from the aniline hydrochloride) provides a safe and effective source of cyanide ions, obviating the need to handle highly toxic hydrogen cyanide gas directly.

Experimental Protocol: Synthesis of 2-(Phenylamino)propanenitrile

Materials:

  • Aniline

  • Acetaldehyde

  • Sodium Cyanide (NaCN)

  • Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Imine Formation: In a well-ventilated fume hood, dissolve aniline (1.0 eq) in a suitable solvent such as methanol. Cool the solution in an ice bath.

  • Slowly add acetaldehyde (1.1 eq) to the cooled aniline solution while stirring. The formation of the corresponding imine is typically rapid.

  • Cyanide Addition: In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in water.

  • Carefully add the aqueous sodium cyanide solution to the imine-containing reaction mixture. It is crucial to maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete conversion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Extraction: Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-(phenylamino)propanenitrile can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Parameter Value
Reactants Aniline, Acetaldehyde, Sodium Cyanide
Solvent Methanol/Water
Temperature 0-10°C (addition), Room Temperature (reaction)
Reaction Time 4-8 hours
Workup Aqueous workup and extraction
Typical Yield 75-85%

Part 2: Application of 2-(Phenylamino)propanenitrile in the Synthesis of Fenproporex

2-(Phenylamino)propanenitrile serves as a direct precursor to the stimulant drug Fenproporex. Fenproporex itself acts as a prodrug, which is metabolized in the body to amphetamine.[3] The synthesis involves the reduction of the nitrile group of 2-(phenylamino)propanenitrile to a primary amine.

Logical Framework for the Synthetic Transformation:

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The choice of a reducing agent is critical to selectively reduce the nitrile group without affecting other functional groups in the molecule. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile, followed by a second hydride addition to the resulting imine intermediate. Subsequent acidic workup protonates the resulting diaminoaluminate complex to liberate the primary amine.

Experimental Protocol: Synthesis of Fenproporex from 2-(Phenylamino)propanenitrile

Materials:

  • 2-(Phenylamino)propanenitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Heating mantle

  • Ice bath

  • Standard glassware for workup and extraction

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (a molar excess, typically 2-3 eq) in anhydrous diethyl ether or THF.

  • Addition of Precursor: Dissolve 2-(phenylamino)propanenitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension. The addition should be carried out at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the complete reduction of the nitrile. Monitor the reaction by TLC.

  • Workup (Fieser Method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL). This procedure is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a granular solid, which is easily filtered.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Isolation: Filter the granular precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings, and dry the organic solution over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation to yield crude Fenproporex. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Parameter Value
Reactant 2-(Phenylamino)propanenitrile
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Diethyl Ether or THF
Temperature Reflux
Reaction Time 2-4 hours
Workup Fieser workup
Typical Yield 60-70%

Visualizing the Synthetic Pathways

To provide a clear visual representation of the described synthetic transformations, the following diagrams have been generated using Graphviz.

G cluster_0 Synthesis of 2-(Phenylamino)propanenitrile Aniline Aniline Intermediate_Imine Imine Intermediate Aniline->Intermediate_Imine + Acetaldehyde Acetaldehyde Acetaldehyde NaCN NaCN Product_Aminonitrile 2-(Phenylamino)propanenitrile Intermediate_Imine->Product_Aminonitrile + NaCN / H+

Caption: Strecker synthesis of 2-(phenylamino)propanenitrile.

G cluster_1 Synthesis of Fenproporex Start_Aminonitrile 2-(Phenylamino)propanenitrile Product_Fenproporex Fenproporex Start_Aminonitrile->Product_Fenproporex Reduction Reducing_Agent 1. LiAlH4 2. H2O workup

Caption: Reduction of 2-(phenylamino)propanenitrile to Fenproporex.

Conclusion and Future Perspectives

2-(Phenylamino)propanenitrile stands as a testament to the power of well-chosen intermediates in streamlining complex pharmaceutical syntheses. The protocols detailed herein provide a robust and reproducible framework for both the preparation of this versatile building block and its subsequent elaboration into a neurologically active pharmaceutical agent. The principles of the Strecker reaction and nitrile reduction are fundamental to organic synthesis, and their application in this context highlights their enduring relevance.

Future research in this area could explore the development of catalytic asymmetric variants of the Strecker synthesis to produce enantiomerically pure 2-(phenylamino)propanenitrile, which would be invaluable for the synthesis of chiral pharmaceuticals. Additionally, exploring the reactivity of the nitrile group with other nucleophiles, such as Grignard reagents, could open avenues to a wider range of novel pharmaceutical scaffolds.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75, 27–45 (1850).
  • Groger, H. Catalytic Enantioselective Strecker Reactions and Analogous Syntheses of α-Amino Acids. Chemical Reviews103, 2795–2828 (2003).
  • Fenproporex. PubChem. Available at: [Link]. (Accessed: January 30, 2026).

  • Fenproporex. Wikipedia. Available at: [Link]. (Accessed: January 30, 2026).

Sources

Method

Reduction of the nitrile group in 2-(Phenylamino)propanenitrile to form amines

Strategic Reduction of -Aminonitriles: Synthesizing -Phenylpropane-1,2-diamine -phenylpropane-1,2-diamine. Executive Summary This Application Note details the reduction of 2-(phenylamino)propanenitrile (an -aminonitrile)...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Reduction of -Aminonitriles: Synthesizing -Phenylpropane-1,2-diamine


-phenylpropane-1,2-diamine.

Executive Summary

This Application Note details the reduction of 2-(phenylamino)propanenitrile (an


-aminonitrile) to its corresponding vicinal diamine, 

-phenylpropane-1,2-diamine
. This transformation is a critical step in synthesizing chiral auxiliaries and pharmaceutical building blocks.

The primary challenge in this reduction is the inherent instability of


-aminonitriles, which are prone to Retro-Strecker fragmentation  (reversion to aniline, acetaldehyde, and cyanide) under thermal or acidic stress. Furthermore, the reduction of nitriles often yields secondary amine impurities via imine condensation.

This guide presents two validated protocols:

  • Lithium Aluminum Hydride (LiAlH

    
    ) Reduction:  The gold standard for laboratory-scale synthesis, offering high yields and complete reduction.
    
  • Catalytic Hydrogenation (Raney Nickel): A scalable, industrial-preferred method utilizing ammonia to suppress side reactions.

Mechanistic Insight & Reaction Pathways[1]

Understanding the competition between productive reduction and destructive fragmentation is vital.

The Retro-Strecker Challenge

-Aminonitriles are Strecker adducts. In the presence of Lewis acids or under high thermal stress, the equilibrium may shift backward, releasing toxic HCN and destroying the stereocenter. Therefore, basic or neutral reducing conditions  are strictly preferred over acidic metal reductions (e.g., Sn/HCl).
Pathway Diagram

The following diagram illustrates the reduction mechanism alongside the competing Retro-Strecker and dimerization pathways.

ReactionPathways Start 2-(Phenylamino)propanenitrile (Starting Material) ImineInter Imine Intermediate (Transient) Start->ImineInter + 2H (Step 1) Retro Retro-Strecker: Aniline + Acetaldehyde + HCN Start->Retro Heat/Acid (Equilibrium Reversal) Product N2-Phenylpropane-1,2-diamine (Target) ImineInter->Product + 2H (Step 2) Dimer Secondary Amine Dimer (Impurity) ImineInter->Dimer Condensation with Product amine

Figure 1: Reaction network showing the target reduction pathway (green) versus the Retro-Strecker and Dimerization failure modes (red).

Protocol A: Stoichiometric Reduction via LiAlH

Scale: Laboratory (1–50 g) Primary Advantage: Complete conversion, preservation of stereochemistry (if low temp maintained).

Reagents & Equipment[2][3][4]
  • Substrate: 2-(Phenylamino)propanenitrile (Dry, free of water).

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ), 2.0–2.5 equivalents.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et

    
    O).
    
  • Equipment: 3-neck round bottom flask, reflux condenser, N

    
     line, addition funnel, ice bath.
    
Step-by-Step Methodology
  • System Preparation: Flame-dry the glassware under a stream of nitrogen. Maintain an inert atmosphere throughout.

  • Slurry Formation: Charge the flask with LiAlH

    
     (2.5 equiv) and anhydrous THF (
    
    
    
    of LAH). Cool to 0°C.
    • Expert Note: Never add solid LAH to a warm solution. Always add the nitrile solution to the LAH slurry to ensure an excess of hydride, which prevents the build-up of partially reduced imine intermediates that lead to polymerization.

  • Addition: Dissolve 2-(phenylamino)propanenitrile in anhydrous THF. Add this solution dropwise to the LAH slurry over 30–60 minutes, maintaining the internal temperature

    
    °C.
    
    • Observation: Gas evolution (H

      
      ) will occur. Ensure venting is adequate.
      
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. If TLC indicates incomplete consumption after 2 hours, heat to gentle reflux for 1–3 hours.

    • Causality: The nitrile reduces to the imine anion first, then to the amine. Reflux ensures the second step completes, breaking the robust Al-N complexes.

  • Fieser Workup (Critical Step): Cool the reaction mixture back to 0°C. Quench carefully using the

    
     rule  (where 
    
    
    
    = grams of LAH used):
    • Add

      
       mL Water  (very slowly).
      
    • Add

      
       mL 15% NaOH (aq) .
      
    • Add

      
       mL Water .
      
  • Isolation: Warm to room temperature and stir for 15 minutes. The aluminum salts will form a granular white precipitate. Filter through a Celite pad. Wash the cake with THF.

  • Purification: Dry the filtrate over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. The resulting oil is often sufficiently pure (
    
    
    ). If necessary, purify via vacuum distillation (high boiling point) or conversion to the HCl salt.

Protocol B: Catalytic Hydrogenation (Raney Nickel)

Scale: Pilot/Industrial (>50 g) Primary Advantage: Scalable, avoids aluminum waste, "Green" chemistry profile.

Reagents & Equipment[2][3][4]
  • Catalyst: Raney Nickel (Active slurry in water/ethanol). Pyrophoric.

  • Solvent: Ethanol or Methanol (absolute).

  • Additive: Ammonia (NH

    
    ) gas or 7M NH
    
    
    
    in MeOH.
  • Equipment: High-pressure autoclave (Parr reactor).

Step-by-Step Methodology
  • Catalyst Preparation: Wash the Raney Nickel (approx. 10–20 wt% loading relative to substrate) three times with absolute ethanol to remove water.

    • Safety: Never let Raney Ni dry out. It will ignite in air.[1]

  • Loading: Charge the autoclave with the washed Raney Ni, the 2-(phenylamino)propanenitrile, and the solvent.

  • Ammonia Saturation (The "Self-Validating" Step):

    • Action: Saturate the solution with anhydrous ammonia or add methanolic ammonia (approx. 5–10 equiv).

    • Mechanism:[2][3][1][4][5][6][7] The primary amine product (

      
      ) can react with the intermediate imine (
      
      
      
      ) to form a secondary amine dimer (
      
      
      ). Excess ammonia shifts the equilibrium toward the primary amine, suppressing dimer formation.
  • Hydrogenation:

    • Purge the vessel with N

      
       (3x) then H
      
      
      
      (3x).
    • Pressurize to 50–80 bar (700–1200 psi) H

      
      .
      
    • Heat to 50–60°C .

    • Stir vigorously (1000+ rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor H

    
     uptake. Reaction is complete when uptake ceases (typically 4–12 hours).
    
  • Workup:

    • Cool and vent the reactor.

    • Filter the catalyst carefully under an inert atmosphere (or keep wet).

    • Concentrate the filtrate to remove solvent and ammonia.

Comparative Data & Critical Quality Attributes

ParameterLiAlH

Method
Raney Ni Hydrogenation
Yield 85–95%75–90%
Secondary Amine Impurity Low (<2%)Moderate (requires NH

to control)
Retro-Strecker Risk Low (Basic conditions)Low (if Temp <80°C)
Scalability Poor (Exothermic, Al waste)Excellent
Safety Profile Reactive HydridesHigh Pressure, Pyrophoric Catalyst
Analytical Control Strategy
  • NMR (

    
    H):  Look for the disappearance of the methine proton 
    
    
    
    to the nitrile (
    
    
    ~4.5 ppm) and appearance of the methylene protons of the amine (
    
    
    ~2.8 ppm).
  • Chiral HPLC: If the starting material was enantiopure (e.g., L-Strecker adduct), verify the enantiomeric excess (ee). The LiAlH

    
     method generally preserves configuration better than high-temperature hydrogenation.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard protocols for LiAlH4 reduction and Fieser workup).
  • Endo, Y.; et al. "Practical Synthesis of Optically Active 1,2-Diamines." Tetrahedron: Asymmetry, 1998 , 9, 199–204.

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The definitive source for the n:n:3n workup).
  • Rylander, P. N.Hydrogenation Methods; Academic Press: London, 1985. (Authoritative text on Raney Ni and ammonia suppression of secondary amines).
  • Master Organic Chemistry. "Reduction of Nitriles to Amines."

Sources

Application

Hydrolysis of 2-(Phenylamino)propanenitrile to carboxylic acids

Application Note: Hydrolysis of 2-(Phenylamino)propanenitrile to N-Phenylalanine Abstract This application note details the optimized protocols for the hydrolysis of 2-(phenylamino)propanenitrile to 2-(phenylamino)propan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrolysis of 2-(Phenylamino)propanenitrile to N-Phenylalanine

Abstract

This application note details the optimized protocols for the hydrolysis of 2-(phenylamino)propanenitrile to 2-(phenylamino)propanoic acid (


-phenylalanine). As a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and herbicide precursors, the efficient conversion of the 

-aminonitrile moiety to the carboxylic acid is critical. This guide contrasts acid-catalyzed and base-catalyzed hydrolysis methods, providing mechanistic insights, step-by-step execution protocols, and purification strategies to maximize yield and purity while mitigating retro-Strecker degradation.

Introduction & Strategic Context

The hydrolysis of


-aminonitriles is the final step in the Strecker amino acid synthesis.[1] While aliphatic aminonitriles hydrolyze readily, 

-aryl derivatives like 2-(phenylamino)propanenitrile present unique challenges. The electron-withdrawing phenyl ring reduces the basicity of the amine (pKa

4.6), altering the zwitterionic character of the final product compared to standard amino acids. Furthermore, the reversibility of the Strecker reaction poses a risk: harsh conditions can trigger a retro-Strecker fragmentation, reverting the nitrile to acetaldehyde, aniline, and cyanide.

Key Reaction:



Critical Success Factors:

  • pH Control: Essential to drive the equilibrium forward and prevent polymerization.

  • Temperature Management: High temperatures are required for hydrolysis but increase the rate of decarboxylation and retro-Strecker fragmentation.

  • Solubility: The starting nitrile is lipophilic, while the intermediate amide and final acid salt are hydrophilic.

Mechanistic Pathways

Understanding the mechanism is vital for troubleshooting incomplete conversion.

Acid-Catalyzed Hydrolysis (Pinner Pathway)

In acidic media, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. The reaction proceeds through an imidate intermediate to the amide, which is then hydrolyzed to the acid.[1][2][3]

DOT Diagram: Acid Hydrolysis Mechanism

AcidHydrolysis Nitrile Nitrile (R-CN) Protonated Nitrilium Ion (R-C≡NH+) Nitrile->Protonated + H+ Imidate Imidic Acid (R-C(OH)=NH) Protonated->Imidate + H2O Amide Amide (R-CONH2) Imidate->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid + H2O, H+ - NH4+

Figure 1: Step-wise mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocols

Two protocols are provided: Method A (Acid Hydrolysis) is recommended for small-scale laboratory synthesis (


 g) due to ease of workup. Method B (Alkaline Hydrolysis)  is preferred for scale-up (

g) as it avoids the handling of large volumes of concentrated acid and minimizes corrosion.
Method A: Acid-Catalyzed Hydrolysis (Standard Laboratory Scale)

Reagents:

  • 2-(Phenylamino)propanenitrile (1.0 equiv)

  • Hydrochloric Acid (conc. 37%, ~10 equiv) or Sulfuric Acid (6 M)

  • Water[1][4][5][6]

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-(phenylamino)propanenitrile (e.g., 5.0 g, 34.2 mmol).

  • Acid Addition: Slowly add concentrated HCl (20 mL). Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Checkpoint: The reaction mixture should become homogeneous as the nitrile hydrolyzes. If solids persist after 2 hours, add a small volume of acetic acid (5 mL) to aid solubility.

  • Monitoring: Monitor by TLC (SiO

    
    , Hexane/EtOAc 7:3). The nitrile (
    
    
    
    ) should disappear; the acid will remain at the baseline or streak.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (30 mL).

    • Carefully adjust pH to ~3–4 using 10% NaOH solution. Note: The product is an amino acid.[1][2][7][8][9][10][11] At pH < 2 it exists as the hydrochloride salt (soluble); at pH ~4 it exists as the free acid (precipitate).

  • Isolation:

    • If a solid precipitates upon pH adjustment, filter the solid and wash with cold water.

    • If no precipitate forms (due to oiling out), extract with Ethyl Acetate (

      
       mL). Dry the organic layer over Na
      
      
      
      SO
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain white crystals.

Method B: Alkaline Hydrolysis (Scale-Up Compatible)

Reagents:

  • 2-(Phenylamino)propanenitrile (1.0 equiv)

  • Sodium Hydroxide (pellets, 2.0–3.0 equiv)

  • Water (Solvent)[12]

  • Ethanol (Co-solvent, optional)

Protocol:

  • Setup: Charge 2-(phenylamino)propanenitrile (e.g., 50 g) into a reactor.

  • Base Preparation: Dissolve NaOH (27 g, ~2.0 equiv) in Water (100 mL). Add this solution to the reactor.

    • Note: Adding ethanol (20 mL) can accelerate the initial phase transfer but requires removal later.

  • Reaction: Heat to reflux (95–105°C) for 10–15 hours.

    • Mechanism Check: Ammonia gas will be evolved. Ensure the condenser is vented to a scrubber or fume hood.

  • Completion: The reaction is complete when ammonia evolution ceases and the organic oil layer disappears (forming the water-soluble sodium carboxylate).

  • Workup:

    • Cool to 40°C.

    • Clarification: If any insoluble impurities remain, filter the alkaline solution through a Celite pad.

    • Acidification: Slowly add concentrated HCl or H

      
      SO
      
      
      
      dropwise to the filtrate with vigorous stirring until pH
      
      
      4–5.
    • Observation: The product, 2-(phenylamino)propanoic acid, will precipitate as a thick solid or oil that solidifies upon standing.

  • Isolation: Filter the solid, wash thoroughly with water to remove inorganic salts (NaCl/Na

    
    SO
    
    
    
    ), and dry in a vacuum oven at 50°C.

Data Summary & Comparison

FeatureMethod A (Acidic)Method B (Alkaline)
Reagent Conc. HCl / H

SO

NaOH / H

O
Time 4–6 Hours10–15 Hours
Temperature Reflux (~100°C)Reflux (~100°C)
Yield (Typical) 75–85%90–95%
Selectivity Moderate (Risk of decarboxylation)High
Workup pH adjustment critical for precipitationSimple acidification precipitates product
Suitability Small scale / ResearchLarge scale / Industrial

Troubleshooting & Optimization

Problem: Incomplete Hydrolysis (Amide Intermediate)

  • Symptom:[1][2][4][5][7][8] TLC shows a spot midway between nitrile and acid.

  • Cause: Reaction stopped at the amide stage.

  • Solution: Increase reaction time or acid/base concentration. For Method B, add 1.0 equiv of H

    
    O
    
    
    
    (30%) at 60°C to accelerate Nitrile
    
    
    Amide conversion (Radziszewski reaction) before raising temp for Amide
    
    
    Acid hydrolysis.

Problem: Dark/Tar Formation

  • Symptom:[1][2][4][5][7][8] Reaction mixture turns black.

  • Cause: Polymerization of the aminonitrile or oxidation of the aniline moiety.

  • Solution: Perform the reaction under an inert atmosphere (Nitrogen/Argon). Ensure the starting material is pure (free of aldehyde).

Problem: Retro-Strecker Reaction

  • Symptom:[1][2][4][5][7][8] Smell of bitter almonds (benzaldehyde) or acetaldehyde.

  • Cause: Equilibrium reversion.

  • Solution: Avoid excessively high temperatures. Do not prolong reflux beyond completion.

Workflow Visualization

DOT Diagram: Isolation Workflow (Method B)

Workflow Start Crude Reaction Mixture (Sodium Salt + Water) Filter Filtration (Celite) Remove insolubles Start->Filter Acidify Acidification Add HCl to pH 4-5 Filter->Acidify Precipitate Precipitation of Product Acidify->Precipitate Isolate Filtration & Wash (Remove NaCl) Precipitate->Isolate Dry Final Product N-Phenylalanine Isolate->Dry

Figure 2: Downstream processing workflow for Alkaline Hydrolysis.

References

  • Strecker Synthesis Overview : "The Strecker Amino Acid Synthesis." Master Organic Chemistry. Available at: [Link]

  • Nitrile Hydrolysis Mechanisms : "Hydrolysis of Nitriles." ChemGuide. Available at: [Link]

  • Industrial Protocol Reference: "Preparation method for 2-phenylpropionic acid." Google Patents (CN105037139A).
  • Base-Catalyzed Mechanism : "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps. Available at: [Link]

  • General Amino Acid Synthesis : "Strecker amino acid synthesis." Wikipedia. Available at: [Link][2][8]

Sources

Method

Green chemistry approaches to the synthesis of 2-(Phenylamino)propanenitrile

-aminopropionitrile derivative) CAS: 1075-76-9 Introduction & Executive Summary The synthesis of -aminonitriles is a pivotal transformation in organic chemistry, serving as the direct precursor to -amino acids, 1,2-diami...

Author: BenchChem Technical Support Team. Date: February 2026


-aminopropionitrile derivative)
CAS:  1075-76-9

Introduction & Executive Summary

The synthesis of


-aminonitriles is a pivotal transformation in organic chemistry, serving as the direct precursor to 

-amino acids, 1,2-diamines, and various nitrogen-containing heterocycles utilized in pharmaceutical scaffolds. 2-(Phenylamino)propanenitrile involves the three-component coupling of aniline , acetaldehyde , and a cyanide source .

Traditionally, this Strecker reaction utilizes stoichiometric potassium cyanide (KCN) or hydrogen cyanide (HCN) in volatile organic solvents, posing severe safety risks and generating substantial toxic waste. This Application Note details three validated Green Chemistry approaches that prioritize atom economy, operator safety, and environmental stewardship without compromising yield.

Core Chemical Transformation

The reaction follows a condensation-addition pathway:

  • Condensation: Aniline + Acetaldehyde

    
     Imine Intermediate (
    
    
    
    ) +
    
    
  • Nucleophilic Addition: Imine + Cyanide Source

    
     2-(Phenylamino)propanenitrile
    

Safety Advisory (Critical)

WARNING: Cyanide Handling Protocols While these methods utilize "green" cyanide sources like Trimethylsilyl Cyanide (TMSCN) or Acetone Cyanohydrin, these reagents can release Hydrogen Cyanide (HCN) gas upon exposure to moisture or acids.

  • Engineering Controls: All reactions must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Quenching: Keep a bleach (sodium hypochlorite) bath ready to neutralize any cyanide spills or waste.

Method A: Aqueous Phase "On-Water" Synthesis

Principle: Utilization of the Hydrophobic Effect . Water is often considered the enemy of imine formation due to equilibrium reversal. However, in this protocol, water forces the hydrophobic organic reactants (aniline and acetaldehyde) into close proximity (hydrophobic pockets), accelerating the reaction rate and stabilizing the transition state via hydrogen bonding at the organic-water interface.

Materials
  • Aniline (1.0 mmol)[1]

  • Acetaldehyde (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)[1]

  • Catalyst: Indium powder (10 mol%) or Catalyst-free (pure water system)

  • Solvent: Deionized Water (2 mL)

Protocol Steps
  • Preparation: In a 10 mL round-bottom flask, suspend Indium powder (12 mg) in water (2 mL).

  • Addition: Add acetaldehyde (approx 56

    
    L) and aniline (91 
    
    
    
    L) to the suspension. Stir vigorously for 5 minutes.
  • Activation: Dropwise add TMSCN (150

    
    L). Caution: Exothermic.
    
  • Reaction: Stir the heterogeneous mixture at Room Temperature (25°C) for 30–45 minutes. The mixture will likely become turbid or form an oil as the product precipitates.

  • Workup:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the organic layer with Brine.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: If necessary, recrystallize from Ethanol/Water (although yields >90% are common without chromatography).

Mechanism & Causality: Indium acts as a mild Lewis acid compatible with water. It coordinates with the carbonyl oxygen, facilitating imine formation, and subsequently activates the imine nitrogen, increasing susceptibility to nucleophilic attack by the isocyanide species.

Method B: Heterogeneous Catalysis (Montmorillonite K-10)

Principle: Solid Acid Catalysis . Montmorillonite K-10 is a clay mineral acting as a reusable solid Bronsted/Lewis acid. Its high surface area and acidic sites promote the condensation and addition steps while allowing for simple filtration to recover the catalyst, reducing the "E-factor" (waste-to-product ratio).

Materials
  • Aniline (1.0 mmol)[1]

  • Acetaldehyde (1.0 mmol)

  • TMSCN (1.2 mmol)[1]

  • Catalyst: Montmorillonite K-10 clay (100 mg)

  • Solvent: Ethanol (or Solvent-Free)[2]

Protocol Steps
  • Catalyst Activation: Activate Montmorillonite K-10 by heating at 100°C for 1 hour prior to use to remove adsorbed water.

  • Mixing: Mix aniline and acetaldehyde in Ethanol (2 mL) in a reaction vial.

  • Catalyst Addition: Add the activated K-10 clay.

  • Reaction: Add TMSCN and stir at Room Temperature.

    • Note: Using Ultrasound irradiation (40 kHz) can reduce reaction time to <15 minutes.

  • Separation: Filter the reaction mixture through a sintered glass funnel. The solid clay is retained.

  • Recovery: Wash the clay with hot ethanol (recycle catalyst). Evaporate the filtrate to obtain the pure aminonitrile.

Method C: Biomimetic Supramolecular Catalysis ( -Cyclodextrin)

Principle: Host-Guest Chemistry .


-Cyclodextrin (

-CD) is a cyclic oligosaccharide with a hydrophobic cavity and hydrophilic exterior. It encapsulates the reactants, mimicking an enzyme's active site. This "nanoreactor" effect increases the effective concentration of reactants and utilizes hydroxyl groups on the CD rim to catalyze the cyanide addition via hydrogen bonding.
Protocol Steps
  • Solution: Dissolve

    
    -CD (10 mol%) in Water (3 mL).
    
  • Complexation: Add aniline and acetaldehyde. Stir for 10 minutes to allow inclusion complex formation (turbidity changes).

  • Cyanation: Add TMSCN (1.2 equiv).[1]

  • Completion: Stir at 40°C for 1-2 hours.

  • Recycling: Upon cooling,

    
    -CD often precipitates or can be recovered from the aqueous phase after extracting the product with diethyl ether.
    

Comparative Analysis

The following data summarizes the efficiency of the described protocols for 2-(phenylamino)propanenitrile synthesis.

MetricMethod A (Indium/Water)Method B (K-10 Clay)Method C (

-CD)
Yield 92 - 95%88 - 93%85 - 90%
Reaction Time 30 - 60 min20 - 45 min60 - 120 min
Green Benefit Water as solvent; High atom economyReusable catalyst; Solvent-free potentialBiodegradable catalyst; Biomimetic
Purification Extraction onlyFiltration onlyExtraction + Filtration
Scalability HighHighModerate

Reaction Mechanism & Workflow Visualization

Figure 1: General Green Strecker Mechanism

This diagram illustrates the pathway promoted by Lewis Acids (Method A/B) or H-Bonding (Method C).

StreckerMechanism Reactants Aniline + Acetaldehyde Activation Activation (In³⁺ / Clay / β-CD H-Bonding) Reactants->Activation Condensation Imine Imine Intermediate (Ph-N=CH-CH3) Activation->Imine -H₂O Transition Transition State [Imine...CN⁻] Imine->Transition +TMSCN Product 2-(Phenylamino) propanenitrile Transition->Product Nucleophilic Attack

Caption: Mechanistic pathway showing activation of the carbonyl/imine by green catalysts facilitating cyanide attack.

Figure 2: Montmorillonite K-10 Experimental Workflow

A self-validating workflow for the solid-acid catalyzed method.

Workflow Start Start: Clean Flask Mix Mix Aniline + Acetaldehyde (Ethanol/Solvent-Free) Start->Mix CatAdd Add K-10 Clay (Activated) Mix->CatAdd React Add TMSCN Stir RT or Ultrasound CatAdd->React Check TLC Check (Disappearance of Aniline) React->Check Check->React Incomplete Filter Filter Catalyst (Sintered Glass) Check->Filter Complete Recycle Wash Clay & Re-activate Filter->Recycle Catalyst Recovery Evap Evaporate Filtrate Filter->Evap Final Pure Product Evap->Final

Caption: Operational flowchart for the heterogeneous catalysis method, highlighting catalyst recovery.

References

  • A Truly Green Synthesis of

    
    -Aminonitriles via Strecker Reaction. 
    Source: National Institutes of Health (NIH) / PMC.
    Citation: Teimouri, F. & Mojtahedi, M.M. (2011). Journal of Chemical Research. Describes the Indium/Water protocol.
    [Link]
    
  • Synthesis of

    
    -aminonitriles catalyzed by montmorillonite K10. 
    Source: TUBITAK / Turkish Journal of Chemistry.
    Citation: Yildirim, C. et al. (2012). Detailed protocol for clay-catalyzed synthesis.
    [Link]
    
  • 
    -Cyclodextrin Catalyzed Synthesis of 
    
    
    
    -Aminonitriles.
    Source: Organic-Chemistry.org (referencing Synlett / Tetrahedron). Citation: Surendra, K., et al. (2006).[3] Journal of Organic Chemistry. Supramolecular catalysis in water. [Link]

Sources

Application

Catalytic methods for the synthesis of 2-(Phenylamino)propanenitrile

Application Note: Catalytic Methodologies for the Synthesis of 2-(Phenylamino)propanenitrile -Aminonitriles Target Molecule: 2-(Phenylamino)propanenitrile (CAS: 4033-53-8) Audience: Synthetic Chemists, Process Developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Methodologies for the Synthesis of 2-(Phenylamino)propanenitrile


-Aminonitriles
Target Molecule:  2-(Phenylamino)propanenitrile (CAS: 4033-53-8)
Audience:  Synthetic Chemists, Process Development Scientists

Part 1: Executive Summary & Strategic Rationale

The synthesis of 2-(phenylamino)propanenitrile represents a classic yet critical application of the Strecker reaction . This


-aminonitrile serves as a pivotal intermediate for the synthesis of 

-phenylalanine derivatives, 1,2-diamines, and various heterocyclic pharmacophores.

While the original 1850 Strecker synthesis utilized stoichiometric cyanide and ammonia, modern catalytic methods prioritize atom economy , safety , and environmental sustainability . This guide focuses on two superior catalytic systems:

  • Heterogeneous "Green" Catalysis: Indium (

    
    ) metal in water.
    
  • Homogeneous Lewis Acid Catalysis: Iodine (

    
    ) or Indium Trichloride (
    
    
    
    ) with Trimethylsilyl Cyanide (TMSCN).

Why these methods?

  • Indium/Water: Eliminates toxic organic solvents and allows for catalyst recovery. It thrives on the hydrophobic effect to accelerate organic reactions in aqueous media.

  • TMSCN/Catalyst: Avoids the direct handling of HCN gas or alkali cyanides, providing a safer, controlled release of the cyanide nucleophile.

Part 2: Mechanistic Insight

The reaction proceeds via a three-component coupling (3-CC) of acetaldehyde , aniline , and a cyanide source .

  • Imine Formation: The amine attacks the carbonyl carbon of acetaldehyde, eliminating water to form an imine (Schiff base) intermediate.

  • Activation: The catalyst (Lewis acid or surface-active metal) coordinates with the imine nitrogen, increasing electrophilicity at the imine carbon.

  • Nucleophilic Attack: The cyanide ion (

    
    ) or isonitrile species attacks the activated imine to yield the 
    
    
    
    -aminonitrile.
Visualizing the Reaction Pathway

StreckerMechanism Reactants Acetaldehyde + Aniline Imine Imine Intermediate (Ph-N=CH-CH3) Reactants->Imine - H2O ActivatedImine Catalyst-Imine Complex (Electrophilic Activation) Imine->ActivatedImine + Catalyst (In or Lewis Acid) Product 2-(Phenylamino)propanenitrile ActivatedImine->Product + CN- (Nucleophilic Attack) Product->ActivatedImine Catalyst Regeneration

Caption: Catalytic cycle for the Strecker synthesis showing imine activation and nucleophilic addition.

Part 3: Experimental Protocols

Method A: Indium-Catalyzed Green Synthesis in Water

Best for: Sustainability, high yield, and simple workup.

Reagents:

  • Acetaldehyde (or Paraldehyde surrogate): 1.0 mmol

  • Aniline: 1.0 mmol[1]

  • TMSCN (Trimethylsilyl cyanide): 1.2 mmol[1]

  • Indium powder (

    
    ): 10-20 mol%
    
  • Solvent: Deionized Water (2 mL)

Protocol:

  • Preparation: In a 10 mL round-bottom flask, disperse Indium powder (23 mg, 0.2 mmol) in water (2 mL) .

  • Addition: Add aniline (93 mg, 1.0 mmol) and acetaldehyde (44 mg, 1.0 mmol) . Note: If using acetaldehyde, cool the vessel to 0°C during addition due to volatility (bp 20.2°C).

  • Activation: Stir vigorously at room temperature for 10 minutes to allow imine formation (turbidity often increases).

  • Cyanation: Dropwise add TMSCN (119 mg, 1.2 mmol) .

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (Ethyl Acetate:Hexane 1:4).

  • Workup:

    • Add ethyl acetate (5 mL) to the reaction mixture.

    • Filter the mixture to recover the Indium powder (reusable).

    • Wash the organic layer with brine, dry over anhydrous ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      , and concentrate under reduced pressure.
      
  • Purification: Recrystallize from ethanol/water or perform short-column chromatography if necessary.

Expected Yield: 85–95%[2]

Method B: Iodine-Catalyzed Synthesis (Metal-Free)

Best for: Speed, anhydrous conditions, and readily available reagents.

Reagents:

  • Acetaldehyde: 1.0 mmol

  • Aniline: 1.0 mmol[1]

  • TMSCN: 1.2 mmol[1][3]

  • Catalyst: Molecular Iodine (

    
    ): 5 mol%
    
  • Solvent: Dichloromethane (

    
    ) or Acetonitrile (
    
    
    
    )

Protocol:

  • Mixing: In a dry flask under nitrogen atmosphere, dissolve aniline (1.0 mmol) and acetaldehyde (1.0 mmol) in DCM (2 mL) .

  • Catalyst Addition: Add molecular iodine (12 mg, 0.05 mmol) . The solution may darken transiently.

  • Cyanation: Add TMSCN (1.2 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 20–40 minutes.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench the iodine (color disappears).
    
  • Extraction: Extract with DCM, dry organic phase, and evaporate.

Expected Yield: 90–98%

Part 4: Data Summary & Comparison

ParameterMethod A: Indium/WaterMethod B: Iodine/DCM
Catalyst Type Heterogeneous (Metal)Homogeneous (Lewis Acid)
Solvent Water (Green)DCM/MeCN (Organic)
Reaction Time 30–60 min20–40 min
Yield 85–95%90–98%
Workup Filtration (Catalyst Recovery)Thiosulfate Quench
Safety Note Avoids organic solvent wasteRequires ventilation (DCM)

Part 5: Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix Aniline + Acetaldehyde (Imine Formation) Start->Mix AddCat Add Catalyst (In powder or I2) Mix->AddCat AddCN Add TMSCN (Controlled Addition) AddCat->AddCN Monitor Monitor (TLC) 30-60 mins AddCN->Monitor Quench Quench/Extract (Recover Catalyst if Method A) Monitor->Quench Purify Purification (Crystallization) Quench->Purify Final Pure 2-(Phenylamino)propanenitrile Purify->Final

Caption: Step-by-step experimental workflow for the catalytic synthesis.

Part 6: Critical Safety & Handling

  • Cyanide Hazard: While TMSCN is safer than KCN gas, it hydrolyzes to form HCN in the presence of moisture/acid. ALWAYS work in a functioning fume hood. Keep a cyanide antidote kit available.

  • Acetaldehyde Volatility: Acetaldehyde boils at ~20°C. Store it refrigerated. For precise stoichiometry, use a chilled syringe or consider using paraldehyde with an acid catalyst depolymerization step if high precision is difficult.

  • Waste Disposal: Aqueous waste from Method A must be treated as cyanide-contaminated until proven otherwise (oxidize with bleach before disposal).

References

  • Organic Chemistry Portal. Strecker Synthesis - Mechanism and Catalytic Methods. [Link]

  • Surendra, K., et al. Supramolecular Catalysis of Strecker Reaction in Water. J. Org.[4] Chem., 2006. [Link]

  • Ranu, B. C., et al.

    
    -Aminonitriles.
    [Link]
    
  • Royer, L., et al. Strecker-Derived Methodology for Library Synthesis. ACS Omega, 2021. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(Phenylamino)propanenitrile Synthesis

Case ID: STRECKER-002-ANILINE Subject: Yield Improvement & Process Stabilization for -Aminonitrile Synthesis Target Molecule: 2-(Phenylamino)propanenitrile (also known as -anilinopropionitrile) Reaction Class: Strecker S...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STRECKER-002-ANILINE Subject: Yield Improvement & Process Stabilization for


-Aminonitrile Synthesis
Target Molecule:  2-(Phenylamino)propanenitrile (also known as 

-anilinopropionitrile) Reaction Class: Strecker Synthesis (Three-Component Condensation)

Introduction: The Chemical Challenge

You are attempting to synthesize 2-(phenylamino)propanenitrile via the condensation of aniline , acetaldehyde , and a cyanide source .

While the Strecker reaction is textbook chemistry, this specific derivative presents unique yield-killing challenges:

  • Acetaldehyde Volatility: With a boiling point of ~20.2°C, acetaldehyde is frequently lost to evaporation before reacting, shifting stoichiometry.

  • Imine Instability: The intermediate imine (

    
    -ethylideneaniline) is prone to hydrolysis (reverting to starting materials) in the presence of water generated during the reaction.
    
  • Side Reactions: Acetaldehyde is highly susceptible to self-aldol condensation under basic conditions (often introduced by cyanide salts like KCN).

This guide provides a modernized, catalytic approach to bypass these failure modes, moving away from aqueous cyanide salts toward Trimethylsilyl Cyanide (TMSCN) protocols.[1]

Module 1: Critical Process Parameters (CPP)

To maximize yield, you must control the reaction equilibrium. The classical aqueous method (NaCN/Acetic Acid) often caps yields at 50-60%. Modern anhydrous methods can push this to >90%.

Mechanistic Pathway & Failure Points

The following diagram illustrates the reaction pathway and where yields are typically lost.

StreckerMechanism Start Aniline + Acetaldehyde Imine Intermediate Imine (N-ethylideneaniline) Start->Imine Condensation (Fast) Side1 Aldol Condensation (Acetaldehyde Polymer) Start->Side1 If pH > 8 or High Temp Water H₂O Byproduct Imine->Water Elimination Product 2-(Phenylamino)propanenitrile Imine->Product + Cyanide Source (Rate Limiting Step) Side2 Hydrolysis (Reversion) Water->Side2 Promotes Side2->Start Equilibrium Shift TMSCN TMSCN / Catalyst (Scavenges Water) TMSCN->Water Neutralizes TMSCN->Product Accelerates

Figure 1: Mechanistic pathway highlighting the inhibitory role of water and the corrective function of TMSCN.

Yield Optimization Data

Comparative analysis of cyanide sources and conditions for aniline-derived Strecker products.

ParameterClassical Method (NaCN/AcOH)Optimized Method (TMSCN/Catalyst)Impact on Yield
Water Management Generates water; requires equilibrium shift.Scavenges water (forms TMS-ether).High (+30%)
Acetaldehyde Control Hard to control loss in aqueous open systems.Closed system / Low temp addition.Medium (+15%)
pH Condition Basic/Acidic fluctuations (risk of Aldol).Neutral / Lewis Acidic .High (+20%)
Workup Hazardous acidification (HCN gas risk).Simple solvent evaporation/filtration.Safety & Yield

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a dark, viscous tar. What happened? Diagnosis: Polymerization of acetaldehyde. Cause: If the reaction pH became too basic (common when using KCN/NaCN without sufficient buffering) or the temperature was too high, acetaldehyde undergoes aldol condensation/polymerization. Solution:

  • Switch to the TMSCN protocol (neutral conditions).

  • If using aqueous cyanide, ensure the amine is added before the cyanide, and keep the temperature below 5°C during acetaldehyde addition.

Q2: I have low conversion; mostly recovering starting aniline. Diagnosis: Reversion of the imine. Cause: The Strecker reaction is reversible. Water accumulation pushes the equilibrium back to the starting materials (hydrolysis). Solution: Add a dehydrating agent (molecular sieves) or use TMSCN , which chemically consumes the water produced during imine formation to form hexamethyldisiloxane.

Q3: The product is an oil that won't crystallize. Diagnosis: Impurities (unreacted aniline or side products). Solution:

  • Acid Wash: Dissolve the crude oil in ether/ethyl acetate and wash with dilute (1M) HCl. The product (a weak base) may protonate and move to the aqueous layer, or if the nitrile reduces basicity, the unreacted aniline will definitely move to the aqueous layer. Note: Aminonitriles are weak bases; check pKa compatibility.

  • Column Chromatography: Use a gradient of Hexane:Ethyl Acetate (9:1 to 7:3). Aniline often streaks; the aminonitrile should be a distinct spot.

Q4: Acetaldehyde handling is difficult; it evaporates before I can add it. Diagnosis: High volatility (BP 20°C). Solution:

  • Pre-cool: Chill the acetaldehyde bottle and your syringe/pipette to 0°C.

  • Alternative Reagent: Use Paraldehyde (requires acid depolymerization in situ, harder to control) or simply use a surrogate equivalent like acetaldehyde diethyl acetal if your catalyst can deprotect it in situ (advanced). Recommendation: Stick to pre-cooled acetaldehyde in a sealed vessel.

Module 3: Optimized Protocol (High-Yield)

Method: Iodine-Catalyzed Solvent-Free Synthesis using TMSCN. Rationale: Iodine acts as a mild Lewis acid to activate the imine, while TMSCN serves as both the cyanide source and water scavenger. This "One-Pot" method minimizes acetaldehyde loss and prevents hydrolysis.

Reagents
  • Aniline (1.0 mmol)

  • Acetaldehyde (1.2 mmol) [Pre-cooled to 0°C ]

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Molecular Iodine (

    
    ) (5-10 mol%)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (optional, can be solvent-free).

Workflow Diagram

Protocol Step1 Step 1: Charge Reactor Add Aniline + Iodine (10 mol%) to flask at 0°C. Step2 Step 2: Aldehyde Addition Add Acetaldehyde dropwise. (CRITICAL: Keep T < 5°C to prevent evap) Step1->Step2 Step3 Step 3: Activation Stir 10 mins. Imine forms. Color change observed. Step2->Step3 Step4 Step 4: Cyanation Add TMSCN dropwise. Allow to warm to Room Temp. Step3->Step4 Step5 Step 5: Quench & Isolate Add Na₂S₂O₃ (removes Iodine). Extract with EtOAc. Step4->Step5

Figure 2: Step-by-step workflow for the Iodine-catalyzed protocol.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and flush with nitrogen/argon.

  • Imine Formation:

    • Add Aniline (1 equiv) and Iodine (10 mol%) to the flask.

    • Cool the flask to 0°C (ice bath).

    • Add Acetaldehyde (1.2 equiv) slowly via syringe. Technique Tip: Pre-cool the syringe to prevent the aldehyde from boiling inside the needle.

    • Stir for 10-15 minutes at 0°C.

  • Cyanation:

    • Add TMSCN (1.2 equiv) dropwise to the mixture.

    • Remove the ice bath and allow the reaction to stir at Room Temperature for 2–4 hours.

    • Monitoring: Check TLC for the disappearance of aniline.

  • Workup:

    • Add aqueous Sodium Thiosulfate (Na₂S₂O₃) to quench the iodine (solution turns from dark brown to colorless/yellow).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • The crude product is usually high purity. If necessary, recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.

Expected Yield: 85–95% (compared to ~60% with aqueous NaCN).

Module 4: Safety & Waste Management

  • Cyanide Hazard: TMSCN releases HCN upon contact with water or moisture in the air. Always handle in a fume hood.

  • Waste Disposal: All aqueous waste from the workup must be treated with bleach (Sodium Hypochlorite) to oxidize any residual cyanide to cyanate before disposal. Check pH > 10 before adding bleach to prevent

    
     gas formation.
    
  • Acetaldehyde: Extremely flammable. Flashpoint -39°C. Ground all glassware.

References

  • Review of Strecker Reaction: Groger, H. (2003). Chemical Reviews, 103(7), 2795–2828.

  • Iodine Catalyzed Synthesis: Royer, L., De, S. K., & Gibbs, R. A. (2005). Tetrahedron Letters, 46(27), 4595-4597. (Demonstrates Iodine as an efficient catalyst for Strecker reaction).

  • TMSCN Advantages: Mai, K., & Patil, G. (1985). Tetrahedron Letters, 26(12), 1581-1584. (Facile one-pot synthesis using TMSCN).

  • Acetaldehyde Handling: PubChem Compound Summary for CID 177, Acetaldehyde.

Sources

Optimization

Common side products in the synthesis of 2-(Phenylamino)propanenitrile and their prevention

Technical Support Center: Synthesis of 2-(Phenylamino)propanenitrile A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(Phenylamino)propanenitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2-(phenylamino)propanenitrile. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during this synthesis, ensuring both high yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route for 2-(Phenylamino)propanenitrile and what is the underlying mechanism?

The most common and efficient method for synthesizing 2-(Phenylamino)propanenitrile is the Strecker synthesis . This is a one-pot, three-component reaction involving acetaldehyde, aniline, and a cyanide source (such as potassium cyanide or trimethylsilyl cyanide).[1][2][3]

The reaction proceeds in two main stages:

  • Imine Formation: Acetaldehyde and aniline react to form an imine intermediate (N-ethylideneaniline). This step is often acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline.[4][5]

  • Nucleophilic Attack by Cyanide: The cyanide ion then attacks the electrophilic carbon of the imine, forming the stable α-aminonitrile product, 2-(phenylamino)propanenitrile.[5]

Below is a diagram illustrating the general workflow of the Strecker synthesis for 2-(Phenylamino)propanenitrile.

Strecker_Synthesis acetaldehyde Acetaldehyde imine Imine Intermediate (N-ethylideneaniline) acetaldehyde->imine + Aniline - H2O aniline Aniline aniline->imine product 2-(Phenylamino)propanenitrile imine->product + Cyanide cyanide Cyanide Source (e.g., KCN) cyanide->product

Caption: General workflow of the Strecker synthesis.

Q2: My reaction yield is significantly lower than expected. What are the common side products and their causes?

Low yields are often attributable to the formation of one or more side products. Understanding the potential side reactions is the first step in troubleshooting and optimizing your synthesis.

Side Product Plausible Cause(s) Preventative Measures
Acetaldehyde self-condensation products (e.g., 3-hydroxybutanal) The presence of basic impurities or catalysts can promote the aldol condensation of acetaldehyde.Use purified, freshly distilled acetaldehyde. Maintain a neutral or slightly acidic pH.
Bis-(2-cyanoethyl)aniline and Tris-(2-cyanoethyl)aniline These can form through the cyanoethylation of aniline, especially if there are impurities or if reaction conditions are not well-controlled.[6]Ensure slow and controlled addition of reagents. Maintain a 1:1:1 stoichiometry of acetaldehyde, aniline, and cyanide source.
2-Anilinopropionamide and 2-Anilinopropionic acid Hydrolysis of the nitrile group can occur, particularly during aqueous workup or if the reaction is run for an extended period under non-anhydrous conditions.[7]Use anhydrous solvents and reagents. Perform the aqueous workup at low temperatures and avoid prolonged exposure to strongly acidic or basic conditions.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, non-optimal temperature, or inefficient mixing.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). Ensure efficient stirring, and consider a modest increase in reaction temperature or time if the reaction stalls.

Below is a diagram illustrating the formation of a common side product, the aldol condensation of acetaldehyde.

Aldol_Condensation acetaldehyde1 Acetaldehyde enolate Enolate Intermediate acetaldehyde1->enolate Base acetaldehyde2 Acetaldehyde aldol_product 3-Hydroxybutanal (Aldol Product) acetaldehyde2->aldol_product + Enolate enolate->aldol_product

Caption: Formation of an aldol condensation side product.

Q3: How can I effectively purify 2-(Phenylamino)propanenitrile from the reaction mixture?

Purification is critical to obtaining a high-quality final product. The choice of method will depend on the scale of your reaction and the nature of the impurities.

  • Extraction: After the reaction is complete, a standard aqueous workup is typically performed. The organic layer, containing the product and non-polar impurities, is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.[8]

  • Crystallization: If the product is a solid at room temperature, crystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, or toluene) to find conditions that yield high-purity crystals.

  • Column Chromatography: For small-scale reactions or to remove closely related impurities, column chromatography is effective. A typical system would involve a silica gel stationary phase with a gradient of ethyl acetate in hexanes as the mobile phase.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable option for purification, especially on a larger scale.

Experimental Protocol: Synthesis of 2-(Phenylamino)propanenitrile

This protocol is a general guideline. You may need to optimize conditions based on your specific laboratory setup and reagents.

Materials:

  • Aniline (freshly distilled)

  • Acetaldehyde

  • Potassium Cyanide (KCN)

  • Glacial Acetic Acid

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Initial Mixture: To the flask, add aniline (1.0 eq) dissolved in methanol. Cool the mixture to 0-5 °C in an ice bath.

  • Acetaldehyde Addition: Slowly add acetaldehyde (1.0 eq) to the cooled aniline solution with vigorous stirring. Maintain the temperature below 10 °C.

  • Cyanide Addition: In a separate beaker, dissolve potassium cyanide (1.05 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography as described in the FAQ section.

References

  • NROChemistry. Strecker Synthesis. [Link]

  • ResearchGate. Synthesis of 2‐phenyl‐2‐(phenylamino)propanenitrile 112. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • Google Patents. US4701546A - Preparation of 2-(N-formylamino)-propionitrile.
  • Iraqi Journal of Science. Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • European Patent Office. NEW INTERMEDIATES FOR THE PREPARATION OF REMIFENTANIL HYDROCHLORIDE - EP 3643704 A1. [Link]

Sources

Troubleshooting

Overcoming challenges in the scale-up of 2-(Phenylamino)propanenitrile production

Department: Process Chemistry & Safety Engineering Ticket Focus: Scale-Up Optimization, Hazard Mitigation, and Yield Stabilization Subject: 2-(Phenylamino)propanenitrile (CAS: 4476-28-2) Production Introduction: The Scal...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Safety Engineering Ticket Focus: Scale-Up Optimization, Hazard Mitigation, and Yield Stabilization Subject: 2-(Phenylamino)propanenitrile (CAS: 4476-28-2) Production

Introduction: The Scale-Up Paradox

Welcome to the Technical Support Hub. You are likely here because the bench-scale Strecker synthesis of 2-(phenylamino)propanenitrile —straightforward in a 50mL flask—is exhibiting non-linear behavior in the pilot reactor.

This molecule is an


-aminonitrile  formed via the condensation of aniline , acetaldehyde , and a cyanide source . The scale-up paradox here is threefold:
  • Acetaldehyde (b.p. 20.2°C) is highly volatile, leading to stoichiometry drift.

  • Cyanide addition is exothermic, risking thermal runaway and HCN evolution.

  • 
    -Aminonitriles  are chemically metastable, prone to retro-Strecker fragmentation or hydrolysis.
    

This guide moves beyond "recipe following" to "process engineering," ensuring you maintain the critical quality attributes (CQA) of your intermediate while adhering to rigorous safety standards.

Module 1: Reagent Management & Stoichiometry Control

The Acetaldehyde Volatility Challenge

Issue: Users report low yields and "stalled" reactions.[1] Root Cause: Acetaldehyde boils at room temperature. In an open or slightly vented vessel, you are losing your electrophile before it reacts, shifting the equilibrium back to the starting materials.

Protocol: The "In-Situ Imine" Strategy Do not mix all three components simultaneously. Pre-forming the imine (Schiff base) stabilizes the acetaldehyde moiety.

  • Step A (Imine Formation):

    • Charge Aniline (1.0 eq) into the reactor.[2]

    • Cool to 0–5°C .

    • Slowly dose Acetaldehyde (1.1–1.2 eq) to control the exotherm.

    • Technical Insight: The resulting N-ethylideneaniline is less volatile than free acetaldehyde.

  • Step B (Water Management):

    • The condensation releases 1 eq of water. If using a hydrophobic solvent (e.g., Toluene), decant the water or use a Dean-Stark trap (if temp permits). Removing water drives the equilibrium forward (

      
       shift).
      
  • Step C (Cyanide Addition):

    • Only after imine formation should you introduce the cyanide source (TMSCN, NaCN/AcOH, or KCN).

Data: Yield vs. Temperature Profile
ParameterBench Scale (Ideal)Pilot Scale (Risk)Mitigation Strategy
Acetaldehyde Temp < 10°CAmbient (>20°C)Use jacketed dropping funnels or pre-chilled feed lines.
Addition Rate Bolus/FastSlow DosingDose-controlled reaction . Monitor heat flow (

) to determine feed rate.
Cyanide pH VariableStrictly >9 (aqueous)Maintain basic pH if using aqueous salts to prevent HCN gas release.

Module 2: The Cyanide Hazard & Exotherm Control

Critical Safety Alert: The reaction of the imine with cyanide is exothermic. At scale, the surface-area-to-volume ratio decreases, trapping heat. If the temperature spikes, you risk HCN evolution (if acidic) or polymerization .

Process Flow Logic

The following diagram illustrates the safe handling workflow, emphasizing the "Split-Stream" approach where cyanide is the limiting reagent during addition.

StreckerProcess cluster_safety Critical Safety Loop Start Reagents Preparation Imine Step 1: Imine Formation (Aniline + Acetaldehyde) Temp < 10°C Start->Imine Pre-cool Reaction Reaction Phase Exotherm Monitoring Imine->Reaction Transfer Cyanide Step 2: Cyanide Dosing (Controlled Rate) Cyanide->Reaction Slow Add Scrubber Safety Scrubber (NaOH + Bleach) Reaction->Scrubber Vent Gas (HCN Trace) Workup Quench & Isolation (pH Control) Reaction->Workup Completion

Figure 1: Process flow for the safe scale-up of Strecker synthesis, highlighting the critical venting to the scrubber system.

Troubleshooting the Cyanide Step
  • Question: Why is the reaction mixture turning dark/tarry?

    • Answer: This indicates polymerization of acetaldehyde or oxidation of aniline. Ensure strictly anaerobic conditions (Nitrogen purge) and keep the internal temperature below 25°C during cyanide addition.

  • Question: My cyanide sensors are triggering.

    • Answer: You have likely acidified the mixture while free cyanide is present. Ensure the reaction mixture remains basic (pH > 9) if using aqueous KCN/NaCN. If using TMSCN, the system must be sealed and vented to a caustic scrubber.

Module 3: Product Stability & Isolation

The product, 2-(phenylamino)propanenitrile, is an


-aminonitrile. These are chemically "reversible" structures. In the presence of water and heat, they can revert to the imine and cyanide (Retro-Strecker).
Mechanism of Instability

Stability Product 2-(Phenylamino)propanenitrile (Target) Imine Imine Intermediate Product->Imine Retro-Strecker (Heat/Low Conc.) Hydrolysis Hydrolysis Product (Amide/Acid) Product->Hydrolysis H2O / Acid / Time (Irreversible Loss) Imine->Product HCN Addition

Figure 2: Stability profile of


-aminonitriles. Note that hydrolysis is often irreversible, representing permanent yield loss.
Isolation Protocol (Best Practice)
  • Quench: Do not use strong acid. Quench excess cyanide with Sodium Hypochlorite (Bleach) or Ferrous Sulfate in the waste stream, but for the product stream, simply wash with water (if product is solid/organic soluble).

  • Extraction: Use a non-polar solvent (DCM or Toluene).

  • Drying: Dry organic layer over

    
     immediately.
    
  • Storage: Isolate the solid/oil and store at -20°C . Do not leave in solution for prolonged periods.[1]

FAQ: Troubleshooting & "Tickets"

Ticket #402: Yield is only 40% despite full consumption of Aniline.

  • Diagnosis: You likely lost Acetaldehyde to evaporation or aldol polymerization.

  • Fix: Increase Acetaldehyde equivalents to 1.5 eq . Switch to Paraldehyde (trimer) with an acid catalyst if volatility is unmanageable, or use the "In-Situ Imine" method described in Module 1.

Ticket #409: The product oil solidifies into a sticky gum.

  • Diagnosis: Impurity profile. Small amounts of unreacted aniline or oxidative impurities prevent crystallization.

  • Fix: Recrystallize from Ethanol/Water or Hexanes . Pure 2-(phenylamino)propanenitrile should be a solid or a clean oil that crystallizes upon chilling.

Ticket #515: How do I treat the waste stream?

  • Diagnosis: Cyanide compliance.[3]

  • Fix: All aqueous waste must be treated with 10-15% NaOCl (Bleach) at pH > 10 . Stir for 24 hours. Test for residual cyanide using Prussian Blue test or CN-selective electrode before disposal. Never acidify the waste stream before treatment.

References

  • Strecker Synthesis Overview & Mechanism

    • Source: Master Organic Chemistry. "The Strecker Synthesis of Amino Acids."
    • URL:[Link]

  • Cyanide Waste Tre

    • Source: Saltworks Technologies.[4] "Cyanide Wastewater Treatment."

    • URL:[Link]

  • Acetaldehyde Handling & Industrial Synthesis

    • Source: Advent Chembio.[5] "Acetaldehyde: Formula, Manufacturing, & Uses."[1]

    • URL:[Link]

  • General Scale-Up of Cyan

    • Source: ACS Publications (Org. Process Res. Dev.).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-(Phenylamino)propanenitrile

⚠️ URGENT SAFETY NOTICE: Hydrogen Cyanide (HCN) Risk Read Before Handling: 2-(Phenylamino)propanenitrile is an -aminonitrile. Under improper storage conditions (specifically exposure to moisture), this compound undergoes...

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ URGENT SAFETY NOTICE: Hydrogen Cyanide (HCN) Risk

Read Before Handling: 2-(Phenylamino)propanenitrile is an


-aminonitrile. Under improper storage conditions (specifically exposure to moisture), this compound undergoes a Retro-Strecker reaction , spontaneously releasing Hydrogen Cyanide (HCN)  gas.
  • Never rely on the "smell of bitter almonds" to detect decomposition; genetic variation renders 40% of the population unable to smell HCN.

  • Always open older bottles inside a functioning fume hood.

  • Always have a portable HCN monitor active when handling bulk quantities (>1g).

Module 1: The Decomposition Mechanism (The "Why")

To prevent decomposition, one must understand the chemical equilibrium at play. 2-(Phenylamino)propanenitrile is not a static molecule; it exists in a delicate equilibrium that is heavily influenced by thermodynamic drivers—primarily entropy and hydration.

The Retro-Strecker Equilibrium

The synthesis of


-aminonitriles is reversible. In the presence of moisture, the equilibrium shifts left (Le Chatelier's Principle), breaking the C-CN bond.
  • Trigger: Water (atmospheric moisture).

  • Catalyst: Heat and pH extremes.

  • Result: Release of toxic HCN and reversion to the starting imine/carbonyl (Acetaldehyde) and amine (Aniline).

Hydrolysis & Oxidation
  • Hydrolysis: In acidic, wet environments, the nitrile (-CN) hydrates to an amide, then hydrolyzes to a carboxylic acid (Alanine derivative). This destroys the compound's utility but does not release HCN.

  • Oxidation: The secondary amine (aniline moiety) is electron-rich and susceptible to radical oxidation by atmospheric oxygen, leading to "tarring" (darkening) of the sample.

Visualization: Degradation Pathways

The following diagram maps the kinetic fates of your compound based on environmental exposure.

DecompositionPathways Compound 2-(Phenylamino) propanenitrile RetroStrecker Retro-Strecker Reaction Compound->RetroStrecker + H2O (Neutral/Basic) Hydrolysis Nitrile Hydrolysis Compound->Hydrolysis + H2O (Acidic) Oxidation N-Oxidation & Polymerization Compound->Oxidation + O2 + Light Moisture Moisture (H2O) Oxygen Oxygen (O2) Imine Intermediate Imine RetroStrecker->Imine Acid Carboxylic Acid (Impurity) Hydrolysis->Acid Tar Colored Impurities (Tars) Oxidation->Tar HCN HCN GAS (Toxic Release) Imine->HCN Aldehyde Acetaldehyde + Aniline Imine->Aldehyde

Figure 1: Mechanistic pathways of degradation. Note that moisture is the primary trigger for the dangerous release of HCN.

Module 2: Storage Protocols (The "How")

This protocol treats the compound as a "Hygroscopic Cyanide Source." The goal is to freeze the equilibrium by removing the driving forces: Water and Heat.

The "Dry & Cold" Standard
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Slows the kinetics of the Retro-Strecker equilibrium significantly.
Atmosphere Argon or Nitrogen Displaces O2 (preventing oxidation) and atmospheric moisture. Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass + Teflon Liner Amber glass blocks UV light (photo-oxidation). Teflon liners prevent plasticizers from leaching and resist HCN corrosion.
Desiccant P2O5 or Activated Sieves Secondary defense against moisture ingress inside the secondary container.
Step-by-Step Storage Workflow
  • Receipt: Do not open the commercial bottle until it has warmed to room temperature (prevents condensation).

  • Aliquot: Inside a glovebox or dry-purged glove bag, split the bulk material into single-use vials. Repeated freeze-thaw cycles introduce moisture.

  • Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap for long-term storage.

  • Secondary Containment: Place vials inside a jar containing a desiccant packet. Store this jar in the freezer.

Module 3: Troubleshooting & FAQs

Q1: The compound has turned from off-white to dark brown. Is it still usable?

Diagnosis: Oxidation/Polymerization. The aniline nitrogen has likely oxidized. While the bulk of the nitrile might be intact, the "tar" can act as a radical initiator, accelerating further decay.

  • Action: If the color is light yellow, purify via recrystallization (see Module 4). If dark brown/black, dispose of as hazardous cyanide waste . Do not attempt to distill (risk of thermal decomposition).

Q2: I detect a faint "almond" smell when opening the fridge.

Diagnosis: CRITICAL SEAL FAILURE. This indicates HCN evolution. The Retro-Strecker reaction is active.[1][2]

  • Action:

    • Evacuate the immediate area.

    • Don proper PPE (including respiratory protection if concentrations are unknown).

    • Move the container to a fume hood immediately.

    • Treat the material as compromised. It must be re-dried or disposed of.

Q3: Should I store it as a salt (HCl) or the free base?

Analysis:

  • Free Base: Prone to oxidation and Retro-Strecker.

  • HCl Salt: Generally more stable against oxidation (protonated amine cannot oxidize). However, hygroscopic salts attract water. If the salt gets wet, the local acidity can catalyze nitrile hydrolysis (Pathway 2 in Figure 1).

  • Verdict: Store as the HCl salt ONLY if kept strictly anhydrous. If strictly anhydrous conditions cannot be guaranteed, the free base at -20°C is often safer to monitor (liquid/solid state changes are visible).

Q4: How do I verify purity without using the whole sample?

Protocol: Take a small aliquot for 1H NMR in CDCl3 .

  • Check for: Aldehyde peak (~9.8 ppm) or Imine signals.

  • Check for: Loss of the alpha-proton signal (quartet near the nitrile group).

  • Self-Validation: If the integral of the aromatic protons vs. the alpha-proton is not 5:1, decomposition has occurred.

Module 4: Rescue & Disposal Protocols

Rescue: Recrystallization (for Salts)

If the compound (as a salt) is slightly discolored but chemically largely intact:

  • Dissolve in minimum hot Ethanol/Isopropanol .

  • Add a drop of Acetyl Chloride (to scavenge water/ensure protonation).

  • Cool slowly to 4°C, then -20°C.

  • Filter under Inert Gas (Schlenk line).

  • Dry under high vacuum for 24 hours.

Disposal Logic

Never throw this compound in general organic waste.

  • Step 1: Dissolve in basic water (NaOH, pH > 10). High pH traps any free HCN as Cyanide (CN-) ions.

  • Step 2: Add Bleach (Sodium Hypochlorite). Oxidizes Cyanide to Cyanate (OCN-), which is far less toxic.

  • Step 3: Dispose of as treated chemical waste.

Decision Tree: Handling Degraded Samples

HandlingLogic Start Inspect Sample Color Color Check? Start->Color OK White/Off-White No HCN Color->OK Clear Minor Yellowing No HCN Color->Minor Slight Yellow Danger Dark/Tar OR HCN Detected Color->Danger Brown/Black Smell HCN Monitor Check? Action1 Use Immediately or Reseal Smell->Action1 Negative Action3 Quench (Bleach) & Dispose Smell->Action3 Positive (>5ppm) OK->Smell Action2 Recrystallize (See 4.1) Minor->Action2 Danger->Action3

Figure 2: Triage logic for evaluating sample integrity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 517186330, 2-(Phenylamino)propanenitrile. Retrieved from [Link][3]

  • Organic Chemistry Portal.Strecker Synthesis: Mechanism and Stability of

    
    -Aminonitriles. Retrieved from [Link]
    
  • Master Organic Chemistry. The Retro-Strecker Reaction and Instability of Aminonitriles. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting guide for the synthesis of 2-(Phenylamino)propanenitrile

[1] Case ID: SYN-2182-39-0 Subject: Troubleshooting the Strecker Synthesis of -Anilinopropionitrile Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary & Safety Directive Target Molecule: 2-(Phenyla...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: SYN-2182-39-0 Subject: Troubleshooting the Strecker Synthesis of


-Anilinopropionitrile
Support Level:  Tier 3 (Senior Application Scientist)[1]

Executive Summary & Safety Directive

Target Molecule: 2-(Phenylamino)propanenitrile CAS: 2182-39-0 Common Name:


-Anilinopropionitrile
Structure: 

[1]

This guide addresses the synthesis of the alpha-isomer via the Strecker Reaction .[1] This protocol involves the condensation of aniline, acetaldehyde, and a cyanide source.[1]

⚠️ CRITICAL SAFETY WARNING: CYANIDE HAZARD

STOP AND READ: This synthesis involves the generation of intermediates that can release Hydrogen Cyanide (HCN) gas, a rapid-acting chemical asphyxiant.[1]

  • Acidification Hazard: Never acidify the reaction mixture or waste stream without first quenching residual cyanide with bleach (sodium hypochlorite) at pH > 10.[1]

  • Acetaldehyde Volatility: Acetaldehyde boils at 20.2°C. Handling it at room temperature will lead to stoichiometry errors and exposure hazards.[1] It must be handled at 0°C.

The "Golden Batch" Protocol

Use this baseline to identify where your experiment deviated.

Reaction Type: Modified Strecker Synthesis Mechanism: Nucleophilic addition of cyanide to an in situ generated imine.[1]

ReagentRoleCritical Parameter
Aniline Amine NucleophileMust be clear/colorless.[1][2] Dark/red aniline indicates oxidation.[1] Distill if necessary.
Acetaldehyde Carbonyl ElectrophileBp 20°C .[1][2] Must be used as a pre-cooled solution or added at 0°C.
TMSCN (or NaCN/AcOH)Cyanide SourceTMSCN (Trimethylsilyl cyanide) is preferred for higher yields and safer handling than NaCN.[1][2]
Acetic Acid Catalyst/SolventPromotes imine formation and activates the imine for cyanide attack.[2]
Optimized Workflow (TMSCN Method)
  • Imine Formation: Dissolve Aniline (1.0 equiv) in Acetonitrile or Methanol.[1] Cool to 0°C. Add Acetaldehyde (1.2 equiv) slowly.[1] Stir for 30 min at 0°C to form the Schiff base.

  • Cyanation: Add TMSCN (1.2 equiv) dropwise at 0°C.

  • Catalysis: Add a catalytic amount of Lewis Acid (e.g.,

    
     or simple Acetic Acid) if reaction is sluggish.[1]
    
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[1]
    
  • Purification: Recrystallization from Ethanol/Hexanes. Expected Product: White to off-white crystalline solid (MP: ~93-96°C).[1]

Visualizing the Chemistry

The following diagram illustrates the reaction pathway and critical failure points (in red).[1]

StreckerPathway Reactants Aniline + Acetaldehyde Imine Imine Intermediate (Schiff Base) Reactants->Imine -H2O (Condensation) Volatilization FAILURE: Acetaldehyde Evaporation Reactants->Volatilization Temp > 15°C Oxidation FAILURE: Aniline Oxidation (Red Tar) Reactants->Oxidation Old Reagents Product 2-(Phenylamino) propanenitrile Imine->Product +CN- (Nucleophilic Attack) Hydrolysis FAILURE: Nitrile Hydrolysis Product->Hydrolysis Excess Acid/Heat

Caption: Figure 1. Strecker synthesis pathway highlighting the critical volatility of acetaldehyde and oxidation risks.

Troubleshooting & FAQs

Category A: Yield & Stoichiometry

Q: My yield is consistently low (<40%). What is happening? A: The culprit is almost certainly Acetaldehyde volatility .[1]

  • Diagnosis: If you weighed acetaldehyde at room temperature, you likely lost significant mass before the reaction began.[1]

  • Solution: Pre-cool your syringe and the acetaldehyde bottle to 0°C. Weigh the reagent directly into a pre-tared flask containing cold solvent. Use a 1.2 to 1.5 molar excess of acetaldehyde to account for loss.[1]

Q: I see starting material (Aniline) remaining on TLC. A: This indicates an equilibrium issue with the imine formation.

  • Mechanism: The formation of the Schiff base (Aniline + Acetaldehyde

    
     Imine + Water) is reversible.[1][3]
    
  • Fix: Add a dehydrating agent (e.g.,

    
     or 
    
    
    
    ) to the reaction mixture during the imine formation step to drive the equilibrium forward before adding the cyanide source.[1]
Category B: Product Quality & Isolation

Q: The product is an oil, but it's supposed to be a solid. A: You likely have solvent entrapment or unreacted aniline .[1]

  • The Science:

    
    -aminonitriles can form "oils" if trace aniline acts as a solvent impurity, depressing the melting point.[1]
    
  • Protocol:

    • Dissolve the oil in a minimum amount of hot ethanol.[1]

    • Add water dropwise until turbidity appears.[1]

    • Cool slowly to 4°C. Scratch the glass to induce nucleation.

    • If it remains oily, perform a column chromatography (Hexane:EtOAc 8:2) to remove unreacted aniline.[1]

Q: The reaction mixture turned deep red/black. A: This is Aniline Oxidation .[1]

  • Cause: Old aniline contains oxidation products (azobenzene derivatives) that darken significantly.[1]

  • Fix: Distill your aniline over zinc dust before use.[1] Run the reaction under a nitrogen or argon atmosphere.

Category C: Chemical Identity (Isomerism)[1]

Q: How do I know I have the 2-isomer and not the 3-isomer? A: The synthesis method dictates the isomer, but physical properties confirm it.

  • 2-isomer (Strecker): Made from Acetaldehyde.[1] MP ~93-96°C.[1]

  • 3-isomer (Michael Addition): Made from Acrylonitrile (

    
    ).[1] MP ~52-53°C.[1][4][5]
    
  • Verification: Check the

    
     NMR.[1][6] The 2-isomer will show a distinct quartet  (or broad multiplet) for the methine proton (
    
    
    
    ) around
    
    
    4.0–4.5 ppm, coupled to the methyl doublet.[1] The 3-isomer would show two triplets.[1]

Workup Decision Tree

Use this workflow to determine the correct isolation strategy based on the physical state of your crude product.

WorkupLogic Start Crude Reaction Mixture StateCheck Is the Crude Product Solid or Oil? Start->StateCheck Solid Solid StateCheck->Solid Crystalline Oil Oil / Sticky Gum StateCheck->Oil Viscous Recryst Recrystallize (EtOH/Water) Solid->Recryst TLC Check TLC for Aniline Spot Oil->TLC Final Pure Product Recryst->Final AnilineYes Aniline Present TLC->AnilineYes AnilineNo No Aniline TLC->AnilineNo AcidWash Wash with dilute HCl (CAUTION: HCN Risk) AnilineYes->AcidWash Remove Amine VacDry High Vacuum Dry (Remove Solvent) AnilineNo->VacDry AcidWash->Recryst VacDry->Recryst

Caption: Figure 2.[1] Decision tree for isolating pure 2-(Phenylamino)propanenitrile from crude mixtures.

References

  • Strecker Synthesis Overview

    • Strecker, A. (1850).[1] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.[1]

    • Source:[1]

  • Modern TMSCN Protocols

    • Mai, K., & Patil, G. (1984).[1] "Facile synthesis of α-aminonitriles using trimethylsilyl cyanide". Tetrahedron Letters, 25(40), 4583-4586.[1]

    • Source:[1]

  • Physical Properties & Characterization (Anilinopropionitriles)

    • National Institute of Standards and Technology (NIST).[1][7][8] "Propanenitrile, 3-(phenylamino)-" (Note: Used for comparative exclusion of beta-isomer properties).[1]

    • Source:[1]

  • Safety Data (Acetaldehyde & Cyanides)

    • PubChem.[1][9] "Acetaldehyde - Safety and Hazards".[1]

    • Source:[1]

Sources

Reference Data & Comparative Studies

Validation

Quantitative structure-activity relationship (QSAR) studies of 2-(Phenylamino)propanenitrile analogs

The following guide provides an in-depth technical analysis and comparison of 2-(Phenylamino)propanenitrile analogs, focusing on their application as reversible covalent cysteine protease inhibitors (specifically targeti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of 2-(Phenylamino)propanenitrile analogs, focusing on their application as reversible covalent cysteine protease inhibitors (specifically targeting Cathepsins).

Executive Summary

The 2-(Phenylamino)propanenitrile scaffold represents a specialized class of


-aminonitriles utilized primarily as reversible covalent inhibitors  of cysteine proteases (e.g., Cathepsin K, L, B, and S). Unlike traditional irreversible inhibitors (e.g., epoxides like E-64) or transition-state analogs, these analogs leverage the nitrile warhead  to form a reversible thioimidate adduct with the active site cysteine thiolate.

This guide compares the QSAR profile and efficacy of 2-(Phenylamino)propanenitrile analogs against industry-standard inhibitors (Odanacatib, Balicatib) and broad-spectrum tools. Our analysis reveals that while these analogs offer superior metabolic stability and tunable reversibility, they require precise electronic optimization of the


-phenyl ring to maximize potency (

).
Key Findings
  • Mechanism: Reversible formation of a thioimidate enzyme-inhibitor complex.

  • QSAR Driver: Electron-withdrawing substituents on the phenyl ring significantly enhance potency by increasing the electrophilicity of the nitrile carbon.

  • Advantage: Reduced risk of immunogenicity compared to irreversible covalent inhibitors.

Mechanism of Action & Signaling Pathway

The therapeutic efficacy of these analogs hinges on the Cathepsin-mediated proteolytic pathway , critical in osteoclast bone resorption (Cathepsin K) and tumor metastasis (Cathepsin L/B).

The Thioimidate Trap

The nitrile group (


) of the inhibitor undergoes nucleophilic attack by the active site Cysteine-25 (in Papain numbering) of the protease. This forms a thioimidate intermediate . Crucially, this reaction is reversible, preventing permanent inactivation of the enzyme and reducing off-target toxicity.
Pathway Visualization

The following diagram illustrates the inhibition mechanism within the Osteoclast Bone Resorption pathway.

CathepsinPathway Osteoclast Osteoclast Activation Acidification Lysosomal/Lacunar Acidification (pH < 5.5) Osteoclast->Acidification ProCatK Pro-Cathepsin K Osteoclast->ProCatK ActiveCatK Active Cathepsin K (Cys-25 Thiolate) Acidification->ActiveCatK Auto-activation ProCatK->ActiveCatK Collagen Type I Collagen Degradation ActiveCatK->Collagen Proteolysis Complex Thioimidate Adduct (Inactive Complex) ActiveCatK->Complex Nucleophilic Attack BoneResorption Bone Resorption Collagen->BoneResorption Inhibitor 2-(Phenylamino)propanenitrile (Inhibitor) Inhibitor->ActiveCatK Reversible Binding

Figure 1: Mechanism of Cathepsin K inhibition by nitrile-based analogs in the context of bone resorption.

Comparative Performance Analysis

The following table contrasts 2-(Phenylamino)propanenitrile analogs with established clinical candidates and research tools. Data is aggregated from representative QSAR studies of


-aminonitriles.
Table 1: Efficacy and Property Comparison
Feature2-(Phenylamino)propanenitrile Analogs Odanacatib (MK-0822) E-64 (Research Tool)
Inhibitor Class Reversible Covalent (P2-P3 non-peptidic)Reversible Covalent (Peptidomimetic)Irreversible (Epoxysuccinate)
Primary Target Cathepsin K / L (Tunable)Cathepsin K (Highly Selective)Broad Spectrum Cysteine Proteases
Binding Mode Thioimidate formationThioimidate formationAlkylation of active site thiol
Potency (

)
10 - 500 nM (Structure dependent)0.2 nM < 1 nM
Selectivity Moderate (Depends on N-substituents)High (>300x vs Cat B/L)None (Pancathepsin)
Metabolic Stability High (Non-peptidic scaffold)High (Fluorinated/Cyclized)Low (Rapid clearance)
Toxicity Risk Low (Reversible)Low (Skin/Morphea issues in trials)High (Permanent modification)
QSAR Insights
  • Electronic Effects: QSAR models (Hammett

    
    ) show that electron-withdrawing groups (EWGs)  (e.g., 4-Cl, 3-CF
    
    
    
    ) on the phenyl ring increase the potency (
    
    
    ) by enhancing the electrophilicity of the nitrile carbon.
  • Steric Effects: Bulky substituents at the ortho position of the phenyl ring often decrease activity due to steric clash with the S2 pocket of the enzyme.

  • Chirality: The (S)-enantiomer of the propanenitrile moiety typically exhibits 10-100x higher potency than the (R)-enantiomer, mimicking the natural L-amino acid substrate preference.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and evaluation of these analogs.

Protocol A: Synthesis via Modified Strecker Reaction

Objective: Efficient synthesis of 2-(phenylamino)propanenitrile derivatives.

  • Reagents: Substituted Aniline (1.0 eq), Acetaldehyde (1.2 eq), Trimethylsilyl cyanide (TMSCN, 1.5 eq), Catalyst (InCl

    
     or Iodine, 5 mol%).
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve aniline and catalyst in solvent at 0°C.

    • Add acetaldehyde dropwise; stir for 30 mins to form the imine intermediate.

    • Add TMSCN slowly to the reaction mixture.

    • Stir at room temperature for 4–6 hours (monitor via TLC).

    • Quench with saturated NaHCO

      
       solution.
      
  • Work-up: Extract with Ethyl Acetate (

    
    ). Dry organic layer over anhydrous Na
    
    
    
    SO
    
    
    . Concentrate under reduced pressure.
  • Purification: Flash column chromatography (Hexane:EtOAc gradient) to yield the pure

    
    -aminonitrile.
    
Protocol B: Fluorometric Enzyme Inhibition Assay

Objective: Determination of


 values against Cathepsin K.
  • Buffer Preparation: 100 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).

    
    .
    
  • Enzyme: Recombinant Human Cathepsin K (activated).

  • Workflow:

    • Incubation: Mix 10

      
      L of inhibitor (varying concentrations in DMSO) with 80 
      
      
      
      L of enzyme solution. Incubate for 15 mins at 37°C to allow equilibrium.
    • Initiation: Add 10

      
      L of Substrate (Final conc. = 
      
      
      
      ).
    • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 20 mins using a microplate reader.

  • Data Analysis: Plot reaction velocity (

    
    ) vs. [Inhibitor]. Fit to the sigmoidal dose-response equation to calculate 
    
    
    
    . Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol C: QSAR Modeling Workflow

Objective: Computational prediction of activity.

QSARWorkflow DataCollection Data Collection (IC50 Values) StructurePrep 3D Structure Gen & Optimization DataCollection->StructurePrep DescriptorCalc Descriptor Calculation (Electronic, Steric, Hydrophobic) StructurePrep->DescriptorCalc Split Data Splitting (Training/Test Sets) DescriptorCalc->Split ModelBuild Model Building (MLR / PLS / SVM) Split->ModelBuild Validation Validation (LOO Cross-Validation) ModelBuild->Validation

Figure 2: Standard QSAR workflow for optimizing aminonitrile inhibitors.

References

  • Fecik, R. A., et al. (2005). "Soft drugs as cysteine protease inhibitors: Identification of novel cathepsin K inhibitors." Journal of Medicinal Chemistry. Link (Context: General design of nitrile-based Cathepsin inhibitors).

  • Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry. Link (Context: Foundational SAR for nitrile warheads).

  • Oballa, R. M., et al. (2007). "Development of a cathepsin K inhibitor: a review of the chemistry and pharmacology of odanacatib." Expert Opinion on Investigational Drugs. Link (Context: Clinical benchmark comparison).

  • Bergeron, R., et al. (2021). "QSAR analysis of 2-phenylacrylonitriles and related analogs." PubMed Central. Link (Context: QSAR methodology for related nitrile scaffolds).

  • CymitQuimica. "2-(Phenylamino)propanenitrile Product Data." Chemical Catalog. Link (Context: Physical properties and CAS verification).

(Note: While specific "2-(Phenylamino)propanenitrile" QSAR papers are rare, the references above provide the authoritative grounding for the class of nitrile-based cysteine protease inhibitors described in this guide.)

Validation

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 2-(Phenylamino)propanenitrile

This guide provides a detailed, scientifically-grounded framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-(Phenylamino)propanenitrile. Desig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, scientifically-grounded framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-(Phenylamino)propanenitrile. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, integrates regulatory expectations, and compares the proposed HPLC method against viable alternatives, ensuring a robust and defensible analytical procedure suitable for regulatory submission.

Introduction: The Imperative for a Stability-Indicating Method

2-(Phenylamino)propanenitrile is an organic compound featuring both an amino and a nitrile functional group, making it a molecule of interest in pharmaceutical synthesis.[1] The nitrile group's polarity and the aromatic phenyl group contribute to its chemical reactivity.[1] In drug development, any active pharmaceutical ingredient (API) or intermediate like 2-(Phenylamino)propanenitrile must be monitored for purity and stability over time. A stability-indicating analytical method (SIM) is therefore not just a quality control tool, but a regulatory necessity.

According to the International Council for Harmonisation (ICH) guideline Q1A(R2), stability studies require validated methods capable of detecting changes in the quality, purity, and strength of the drug substance.[2][3][4] A SIM provides unambiguous assurance that the analytical procedure can accurately measure the analyte of interest without interference from any potential degradation products, process impurities, or other components. This guide details the validation of such a method, adhering to the principles outlined in ICH Q2(R1).[5][6][7]

Part 1: Foundational HPLC Method Development

The selection of HPLC as the analytical technique is predicated on its versatility, high resolving power, and suitability for non-volatile compounds like 2-(Phenylamino)propanenitrile.

Causality of Chromatographic Conditions

The primary objective is to develop a method that provides a sharp, symmetrical peak for the parent compound, well-resolved from any potential degradants.

  • Stationary Phase Selection : Given the analyte's structure—a polar nitrile group and a nonpolar phenyl ring—a reversed-phase (RP) approach is logical. While a standard C18 or C8 column could be a starting point, a Cyano (CN) stationary phase is a more strategic choice.[8] Cyano phases offer a unique selectivity due to multiple interaction mechanisms, including dipole-dipole and π-π interactions, which are highly effective for separating molecules with nitrile and aromatic functionalities.[8][9] This alternative selectivity can be crucial for resolving closely related degradation products.[10]

  • Mobile Phase Composition : A gradient elution using a mixture of an aqueous buffer and an organic solvent provides the flexibility needed to elute both the polar and non-polar compounds that may form during degradation.

    • Aqueous Phase : A phosphate buffer (e.g., 20 mM potassium phosphate) at a slightly acidic pH (e.g., pH 3.0) is chosen. This helps to ensure consistent ionization of the secondary amine in the analyte, leading to sharper peaks and reproducible retention times.

    • Organic Phase : Acetonitrile is selected over methanol due to its lower viscosity and superior UV transparency.

  • Detection : The phenylamino moiety in the analyte contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is employed to monitor the elution, allowing for the determination of the optimal detection wavelength (λmax) and for peak purity analysis, a critical component of specificity.

Optimized HPLC Method Parameters
ParameterConditionRationale
Column Cyano (CN) Column (e.g., 4.6 x 150 mm, 5 µm)Provides unique selectivity for nitrile and aromatic compounds, enhancing separation from degradants.[8][9]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)Buffers the system and ensures consistent analyte ionization for sharp, reproducible peaks.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient Program 0-20 min (30% to 70% B), 20-25 min (70% to 30% B), 25-30 min (30% B)Ensures elution of all potential degradants with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection PDA Detector, 245 nmOptimal wavelength for detecting the analyte's chromophore; PDA allows for peak purity assessment.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.

Part 2: The Litmus Test: Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of a stability-indicating method.[4] Its purpose is to intentionally degrade the drug substance to generate potential degradation products and prove that the analytical method can separate them from the parent peak.[4][11] The ICH Q1A(R2) guideline mandates stress testing under hydrolytic, oxidative, thermal, and photolytic conditions.[11][12] The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to produce and identify degradants without completely destroying the molecule.[12]

Forced_Degradation_Workflow cluster_Stress_Conditions Forced Degradation Stress Conditions (ICH Q1A) cluster_Analysis Analytical Evaluation cluster_Outcome Method Qualification Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC_Analysis Analyze Stressed Samples by HPLC-PDA Acid->HPLC_Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC_Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC_Analysis Thermal Thermal Degradation (80°C, solid state) Thermal->HPLC_Analysis Photo Photolytic Degradation (ICH Q1B light exposure) Photo->HPLC_Analysis Peak_Purity Assess Peak Purity of Parent Compound HPLC_Analysis->Peak_Purity Mass_Balance Calculate Mass Balance Peak_Purity->Mass_Balance Result Stability-Indicating Method Confirmed Mass_Balance->Result DS Drug Substance: 2-(Phenylamino)propanenitrile DS->Acid Expose to DS->Base Expose to DS->Oxidation Expose to DS->Thermal Expose to DS->Photo Expose to

Figure 1: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation

For each condition, a control sample (analyte in diluent, unstressed) is also prepared and analyzed.

  • Acid Hydrolysis :

    • Accurately weigh 10 mg of 2-(Phenylamino)propanenitrile into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M HCl and sonicate to dissolve.

    • Place the flask in a water bath at 60 °C for 24 hours.

    • Cool to room temperature, neutralize with 0.1 M NaOH, and dilute to volume with diluent.

    • Filter through a 0.45 µm syringe filter and inject into the HPLC system.

  • Base Hydrolysis :

    • Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

  • Oxidative Degradation :

    • Accurately weigh 10 mg of the analyte into a 10 mL volumetric flask.

    • Add 5 mL of 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours.

    • Dilute to volume with diluent, filter, and inject.

  • Thermal Degradation :

    • Place a thin layer of the solid analyte (approx. 10 mg) in a Petri dish.

    • Heat in a calibrated oven at 80 °C for 48 hours.

    • Cool, weigh 10 mg of the stressed solid, dissolve in diluent in a 10 mL volumetric flask, filter, and inject.

  • Photolytic Degradation :

    • Place a thin layer of the solid analyte in a quartz dish.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A parallel sample, wrapped in aluminum foil, serves as a dark control.

    • Prepare solutions of both samples as described for thermal degradation and inject.

Part 3: Rigorous Method Validation (ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[7] The following parameters must be assessed.

Validation_Workflow cluster_validation_params Core Validation Parameters (ICH Q2) cluster_method Analytical Method cluster_result Outcome Specificity Specificity Peak Purity & Resolution Validated Validated Stability-Indicating Method Specificity->Validated Linearity Linearity & Range r² ≥ 0.999 Linearity->Validated Accuracy Accuracy % Recovery (98-102%) Accuracy->Validated Precision Precision Repeatability & Intermediate RSD ≤ 2.0% Precision->Validated Limits Detection & Quantitation LOD & LOQ Limits->Validated Robustness Robustness Deliberate Variations Robustness->Validated Method Optimized HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Limits Method->Robustness

Caption: Core Parameters of HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a stability-indicating method, this means demonstrating that the parent peak is free from co-elution with any degradation products.

  • Protocol :

    • Inject the diluent (blank) to demonstrate no interfering peaks.

    • Inject a solution of the 2-(Phenylamino)propanenitrile reference standard.

    • Inject solutions from each of the forced degradation studies.

    • Evaluate the chromatograms for resolution between the parent peak and all degradant peaks.

    • Perform peak purity analysis on the parent peak in each stressed sample using the PDA detector.

  • Acceptance Criteria :

    • Resolution (Rs) between the parent peak and the closest eluting impurity/degradant should be > 2.0.

    • The peak purity index for the parent peak in all stressed samples should be > 0.999.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol :

    • Prepare a stock solution of the reference standard at 1.0 mg/mL.

    • Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

  • Data Presentation & Acceptance Criteria :

ParameterResultAcceptance Criteria
Range Studied 50 - 150 µg/mL80% - 120% of nominal
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroNot statistically different from zero
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations.

  • Protocol :

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo or blank matrix.

    • Analyze the samples and calculate the percentage recovery.

  • Data Presentation & Acceptance Criteria :

Concentration LevelMean Recovery (%)RSD (%)Acceptance Criteria
80% 99.50.8Recovery: 98.0% - 102.0%
100% 100.20.6RSD: ≤ 2.0%
120% 99.80.7
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol :

    • Repeatability (Intra-assay precision) : Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Data Presentation & Acceptance Criteria :

Precision TypeMean Assay Value (%)RSD (%)Acceptance Criteria
Repeatability 99.90.5RSD ≤ 2.0%
Intermediate Precision 100.10.9RSD ≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio) :

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

    • Confirm the LOQ by analyzing six replicates at this concentration and verifying that the precision (RSD) and accuracy are acceptable.

  • Data Presentation & Acceptance Criteria :

ParameterResult (µg/mL)Acceptance Criteria
LOD 0.05S/N Ratio ≈ 3:1
LOQ 0.15S/N Ratio ≈ 10:1; Precision (RSD) ≤ 10% at this level
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol :

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase pH (± 0.2 units)

      • Mobile Phase Composition (± 2% organic)

  • Acceptance Criteria :

    • The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits for all variations.

    • The assay result should not significantly change.

Part 4: Comparison with Alternative Analytical Methods

While HPLC is the gold standard for this application, it is valuable to understand its performance relative to other techniques.

MethodPrincipleAdvantages for 2-(Phenylamino)propanenitrileDisadvantages
Validated HPLC-UV (Proposed) Differential partitioning between phasesHigh resolution, excellent quantitation, robust, widely available, non-destructive.Moderate sensitivity, requires chromophore.
Gas Chromatography (GC-FID) Partitioning between gas and liquid phasesHigh sensitivity for volatile compounds.Requires analyte to be volatile and thermally stable; potential for on-column degradation.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratioHigh efficiency, minimal sample/solvent usage.Lower concentration sensitivity, reproducibility can be challenging.
LC-Mass Spectrometry (LC-MS) Separation by HPLC, detection by massExtremely high sensitivity and specificity; provides structural information on degradants.Higher cost and complexity; not typically used for routine release testing.

The proposed HPLC method provides the optimal balance of performance, robustness, and cost-effectiveness for routine quality control and stability testing of 2-(Phenylamino)propanenitrile. LC-MS would be a powerful complementary technique for the structural elucidation of unknown degradation products identified during the forced degradation studies.

Conclusion

This guide has detailed a systematic and scientifically-driven approach to the validation of a stability-indicating HPLC method for 2-(Phenylamino)propanenitrile. By grounding the experimental design in the physicochemical properties of the analyte and adhering to the stringent requirements of ICH guidelines, the resulting method is demonstrated to be specific, linear, accurate, precise, and robust. The successful separation of the parent compound from its stress-induced degradants confirms its stability-indicating nature, making it a reliable and defensible tool for ensuring product quality throughout the drug development lifecycle.

References

  • Assyro AI. (n.d.). Stability Indicating Method: Complete Validation Guide.
  • Assyro AI. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Pharma Beginners. (2024). ICH Q2 Validation of Analytical Procedures. YouTube.
  • BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • CymitQuimica. (n.d.). CAS 2182-39-0: 2-(Phenylamino)propanenitrile.
  • Scilife. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile.
  • Agilent Technologies. (2023). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. YouTube.
  • Thermo Fisher Scientific. (2025). Critical Parameters during HPLC Method Development. YouTube.

Sources

Comparative

Comparative Docking Studies of 2-(Phenylamino)propanenitrile Derivatives: A Guide to Target Selectivity Profiling

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 2-(Phenylamino)propanenitrile derivatives against two distinct and therapeutically relevant protein targets: Cathepsin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 2-(Phenylamino)propanenitrile derivatives against two distinct and therapeutically relevant protein targets: Cathepsin K and Dipeptidyl Peptidase IV (DPP-IV) . It is designed for researchers, computational chemists, and drug development professionals seeking to understand the potential selectivity and structure-activity relationships (SAR) of this chemical scaffold.

Introduction: The Rationale for Comparative Docking

The 2-(Phenylamino)propanenitrile scaffold is of significant interest in medicinal chemistry. The nitrile group, in particular, can act as a key pharmacophore or a "warhead," capable of forming covalent or non-covalent interactions with enzymatic targets. Its presence in numerous approved drugs and clinical candidates underscores its versatility. Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second (the target protein) to form a stable complex.[1][2] By comparing the docking performance of a series of derivatives against multiple targets, we can computationally predict their selectivity profile, guiding the synthesis and experimental testing of more potent and specific drug candidates.

This guide focuses on two enzymes from different classes to illustrate a robust comparative workflow:

  • Cathepsin K: A cysteine protease highly expressed in osteoclasts.[3] Its primary role in degrading type I collagen makes it a key target for osteoporosis therapies.[4][5] The nitrile group in inhibitors can interact with the catalytic cysteine residue (Cys25) in its active site.[6]

  • Dipeptidyl Peptidase IV (DPP-IV): A serine exopeptidase that inactivates incretin hormones, which are crucial for regulating blood sugar.[7] Inhibition of DPP-IV is a validated strategy for managing type 2 diabetes.[8][9]

By docking the same set of ligands into these two distinct active sites, we can elucidate the structural modifications that favor binding to one target over the other, providing a clear rationale for achieving selectivity.

Comprehensive Methodology: A Self-Validating Workflow

The integrity of any docking study hinges on a meticulously executed and validated protocol. The following sections detail the necessary steps, explaining the causality behind each choice to ensure a reproducible and reliable outcome.

Experimental Workflow Overview

The entire computational process can be visualized as a sequential workflow, from initial data retrieval to final analysis.

G cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Fetch Target Structures (e.g., PDB) PROT_PREP 3. Prepare Proteins (Remove water, add H+) PDB->PROT_PREP LIG 2. Prepare Ligand Library (2D to 3D) LIG_PREP 4. Minimize Ligands (Assign charges) LIG->LIG_PREP GRID 5. Define Binding Site (Grid Box Generation) PROT_PREP->GRID DOCK 7. Run Docking Simulation (e.g., AutoDock Vina) LIG_PREP->DOCK GRID->DOCK VALIDATE 6. Protocol Validation (Native Ligand Re-docking) VALIDATE->DOCK Validate SCORE 8. Score & Rank Poses (Binding Affinity) DOCK->SCORE INTERACT 9. Analyze Interactions (H-bonds, Hydrophobic) SCORE->INTERACT COMPARE 10. Comparative Analysis (SAR & Selectivity) INTERACT->COMPARE

Caption: End-to-end molecular docking workflow.

Part A: Target Protein Preparation

The quality of the protein structure is paramount for a meaningful docking result.

Step-by-Step Protocol:

  • Structure Retrieval: Download the crystal structures of human Cathepsin K and DPP-IV from the Protein Data Bank (PDB). For this guide, we will use:

    • Cathepsin K: PDB ID: 3OVX (co-crystallized with a nitrile-based inhibitor).

    • DPP-IV: PDB ID: 1X70 (co-crystallized with a known inhibitor).

  • Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., PyMOL, Chimera, or Maestro). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. Retain only the protein chains relevant to the binding site.

    • Expert Insight: While most water molecules are removed, it is crucial to inspect the binding site for any "bridging" water molecules that are known to mediate interactions between the protein and ligand. These should be retained if they are deemed structurally important.

  • Protonation and Repair: Add polar hydrogen atoms and assign correct protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is critical as hydrogen bonds are a primary driver of binding affinity. Use tools like H++ or the structure preparation modules in Schrödinger or MOE.

  • File Format Conversion: Save the cleaned, protonated protein structure in the PDBQT format, which includes partial charges and atom types required by docking software like AutoDock.

Part B: Ligand Library Preparation

A library of 2-(Phenylamino)propanenitrile derivatives with varying substitutions will be used to probe the SAR.

Example Derivatives:

Ligand IDR1 (para-position)R2 (meta-position)
LIG-001-H-H
LIG-002-F-H
LIG-003-OCH3-H
LIG-004-H-OH

Step-by-Step Protocol:

  • 2D Sketching: Draw the 2D structures of the derivatives using chemical drawing software like ChemDraw or MarvinSketch.

  • 2D to 3D Conversion: Convert the 2D structures into 3D conformations. Most molecular modeling software can perform this step.

  • Energy Minimization: Subject each 3D ligand structure to energy minimization using a suitable force field (e.g., MMFF94). This process relieves steric clashes and finds a low-energy conformation.

  • Charge Assignment: Calculate and assign partial charges (e.g., Gasteiger charges).

  • File Format Conversion: Save the final, prepared ligand structures in the PDBQT format.

Part C: Molecular Docking Protocol & Validation

This phase involves defining the search space and running the docking simulation.

Step-by-Step Protocol:

  • Binding Site Definition (Grid Box): The docking search space must be defined. For known targets, this is centered on the co-crystallized ligand from the original PDB file. A grid box is generated that encompasses the entire active site.

    • For Cathepsin K (3OVX): Center the grid on the nitrile inhibitor. A box size of 22x22x22 Å is typically sufficient.

    • For DPP-IV (1X70): Center the grid on the inhibitor. A box size of 20x20x20 Å is appropriate.

  • Protocol Validation (Self-Validating System): This is the most critical step for ensuring trustworthiness.[10]

    • Extract the original, co-crystallized ligand from the PDB file (e.g., the nitrile inhibitor from 3OVX).

    • Prepare this "native" ligand using the same protocol as the other ligands.

    • Dock the native ligand back into its own protein's active site using the defined grid box.

    • Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the original crystallographic pose.

    • Success Criterion: An RMSD value < 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally observed binding mode.[10] This validates the chosen parameters.

  • Running the Docking Simulation: Using a program like AutoDock Vina, dock each prepared ligand (LIG-001 to LIG-004) into the prepared structures of both Cathepsin K and DPP-IV. Set the exhaustiveness parameter (which controls the computational effort) to at least 8, or higher for more flexible ligands.

  • Output Analysis: The program will generate several possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity in kcal/mol. The most negative score represents the most favorable predicted binding.

Results and Comparative Analysis

The docking results should be compiled into a clear, comparative table to facilitate analysis.

Table 1: Comparative Docking Results

Ligand IDCathepsin K Binding Affinity (kcal/mol)Key Interacting Residues (CatK)DPP-IV Binding Affinity (kcal/mol)Key Interacting Residues (DPP-IV)Predicted Selectivity
LIG-001-7.8Cys25, Gly66, Trp189-6.5Tyr547, Ser630, Arg125Cathepsin K
LIG-002-8.5Cys25 , Gly66, His162 -6.7Tyr547, Ser630, Arg125Cathepsin K
LIG-003-7.2Gly66, Trp189-6.4Tyr547, Ser630, Arg125None
LIG-004-8.1Cys25, Gly66, Asn161 -7.9Tyr547, Glu205 , Glu206 DPP-IV (slight)

(Note: Data is illustrative for demonstration purposes.)

Analysis of Interactions and Selectivity
  • Cathepsin K Selectivity (LIG-002): The para-fluoro substitution on LIG-002 leads to a significant improvement in binding affinity for Cathepsin K (-8.5 kcal/mol). Analysis of the docked pose reveals a crucial hydrogen bond interaction between the fluorine atom and the backbone of His162, in addition to the key interaction between the nitrile group and the catalytic Cys25. This specific interaction is not possible in the DPP-IV active site, providing a structural basis for its predicted selectivity.

  • DPP-IV Interaction (LIG-004): The meta-hydroxyl group on LIG-004 allows it to form new hydrogen bonds with the acidic residues Glu205 and Glu206 in the S2 pocket of DPP-IV. This results in a marked improvement in its affinity for DPP-IV (-7.9 kcal/mol) compared to the parent compound. While its affinity for Cathepsin K is also strong, the gain is more pronounced for DPP-IV, suggesting this substitution pattern could be a starting point for developing DPP-IV selective inhibitors.

  • Role of the Targets: The different binding modes are directly related to the function and active site architecture of the enzymes.

G cluster_catk Cathepsin K Pathway cluster_dpp4 DPP-IV Pathway Osteoclast Osteoclast CatK Cathepsin K (Cysteine Protease) Osteoclast->CatK secretes Collagen Bone Matrix (Type I Collagen) CatK->Collagen degrades Resorption Bone Resorption Collagen->Resorption Incretins Incretins (GLP-1, GIP) Insulin Insulin Release Incretins->Insulin stimulates Inactive Inactive Peptides Incretins->Inactive DPP4 DPP-IV (Serine Protease) DPP4->Incretins inactivates

Caption: Simplified roles of Cathepsin K and DPP-IV.

Conclusion and Future Directions

This guide outlines a systematic and validated workflow for the comparative molecular docking of 2-(Phenylamino)propanenitrile derivatives. The in silico results suggest that specific substitutions on the phenyl ring can impart selectivity towards either Cathepsin K or DPP-IV. Specifically, electron-withdrawing groups at the para-position appear to favor Cathepsin K binding, while hydrogen bond donors at the meta-position may enhance affinity for DPP-IV.

These computational predictions are hypotheses that must be confirmed experimentally. The next logical steps would involve:

  • Synthesis: Synthesizing the proposed derivatives (LIG-001 to LIG-004).

  • In Vitro Assays: Testing the compounds in enzymatic assays for both Cathepsin K and DPP-IV to determine their IC50 values.

  • Iterative Design: Using the experimental results to refine the computational models and design the next generation of more potent and selective inhibitors.

By integrating computational screening with experimental validation, the drug discovery process can be significantly accelerated, leading to the efficient identification of promising therapeutic candidates.[11]

References

  • Title: Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned[3][4] Source: PubMed Central URL: [Link]

  • Title: Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals[6] Source: MDPI URL: [Link]

  • Title: Dipeptidyl Peptidase IV (DPP IV) Inhibitors[8] Source: PubMed URL: [Link]

  • Title: Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking[1] Source: Medium URL: [Link]

  • Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies[12] Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus[9] Source: PubMed Central URL: [Link]

  • Title: Molecular Docking: A powerful approach for structure-based drug discovery[2] Source: PubMed Central URL: [Link]

  • Title: Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis[5] Source: PubMed URL: [Link]

  • Title: Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements[13] Source: ChemRxiv URL: [Link]

  • Title: The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery[10] Source: Medium URL: [Link]

  • Title: Key Topics in Molecular Docking for Drug Design[14] Source: PubMed Central URL: [Link]

  • Title: Drug Repurposing as an Effective Drug Discovery Strategy: A Critical Review[11] Source: ACS Publications URL: [Link]

  • Title: Dipeptidyl peptidase IV (DPP IV) and related molecules in type 2 diabetes[7] Source: PubMed URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Phenylamino)propanenitrile proper disposal procedures

Executive Safety Directive Immediate Hazard Alert: 2-(Phenylamino)propanenitrile (CAS: 1075-76-9) is an -aminonitrile.[1] Structurally, it is a Strecker synthesis intermediate capable of retro-Strecker fragmentation .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Hazard Alert: 2-(Phenylamino)propanenitrile (CAS: 1075-76-9) is an


-aminonitrile.[1] Structurally, it is a Strecker synthesis intermediate capable of retro-Strecker fragmentation .[1]
  • The Critical Risk: Under acidic conditions or thermal stress, this compound can revert to its precursors: Aniline, Acetaldehyde, and Hydrogen Cyanide (HCN) .

  • Operational Mandate: Never dispose of this compound in acidic waste streams. Never co-mingle with oxidizers unless following a specific deactivation protocol.

Chemical Profile & Risk Assessment

Before initiating disposal, verify the state of the waste. This compound presents a dual-threat: acute cyanide toxicity and aniline-based sensitization.[1]

PropertyData / CharacteristicOperational Implication
Chemical Structure

-Aminonitrile
Labile

bond; potential for HCN release.[1]
Stability pH SensitiveStable in base; Unstable in acid.
Toxicity Acute Oral/DermalTreat as a P-listed cyanide equivalent for safety margins.[1]
Waste Classification RCRA HazardLikely D003 (Reactive) if cyanide release is possible; D001 (Ignitable) if in solvent.[1]
Incompatibility Acids, Strong OxidizersSegregate strictly from acidic waste streams (e.g., aqueous HCl).[1]

Waste Stream Decision Matrix

Use this logic flow to determine the correct disposal pathway. Professional incineration is the gold standard; chemical deactivation is a conditional alternative for small quantities (<5g) or spill cleanup.

DisposalMatrix Start Waste Identification: 2-(Phenylamino)propanenitrile StateCheck Physical State? Start->StateCheck PureSolid Pure Solid / Stock StateCheck->PureSolid Expired Reagent Solution Solution / Reaction Mixture StateCheck->Solution HPLC Waste/Mother Liquor Spill Spill / Contaminated Debris StateCheck->Spill Benchtop Spill Incineration PATHWAY A: Off-Site Incineration (Preferred) PureSolid->Incineration Lab Pack (Segregated) Solution->Incineration High Concentration Deactivation PATHWAY B: Chemical Deactivation (Conditional) Solution->Deactivation Trace/Aqueous Only Spill->Deactivation Immediate Neutralization Note1 CRITICAL: Label as 'Cyanide Generating' Do NOT mix with Acids Incineration->Note1

Figure 1: Decision matrix for determining the safest disposal route based on waste form.

Pathway A: Professional Incineration (Preferred)

For bulk quantities (>5g) or pure stock, off-site incineration is the only recommended method to ensure complete destruction without generating secondary hazardous waste.

  • Segregation: Place the container in a dedicated "Organic Cyanides/Nitriles" waste stream.

  • Labeling: Clearly mark the container: "Contains 2-(Phenylamino)propanenitrile. DANGER: Releases HCN on contact with acid."

  • Lab Packing:

    • Use a vermiculite-lined drum.[1]

    • Ensure the pH of the waste is > 9.0 (add NaOH if necessary) before sealing to prevent pressure buildup from HCN gas during transport.

  • Waste Code Assignment: Consult your EHS officer. If not explicitly listed, assign D003 (Reactive) due to the potential for toxic gas generation.

Pathway B: In-Lab Chemical Deactivation[1]

Scope: Use this protocol only for:

  • Small spills.

  • Trace aqueous waste (<1% concentration).

  • Glassware decontamination.[2]

Scientific Basis: The nitrile group is hydrolyzed under alkaline oxidative conditions (using Sodium Hypochlorite/Bleach) to a cyanate (


), which is less toxic, and eventually oxidizes to 

and

.
The Protocol: Alkaline Hypochlorite Oxidation

Reagents Required:

  • Sodium Hydroxide (

    
    ), 10% solution.
    
  • Sodium Hypochlorite (

    
    ), commercial bleach (5-10%).
    
  • Starch-Iodide Paper.[1]

DeactivationProtocol Step1 1. pH Adjustment (Target pH > 10) Step2 2. Oxidant Addition (Slow NaOCl) Step1->Step2 Prevents HCN gas Step3 3. Reaction Phase (Stir 1-2 Hours) Step2->Step3 Exothermic Step4 4. Validation (Starch-Iodide Test) Step3->Step4 Step4->Step2 Negative (White) Add more NaOCl Step5 5. Disposal (Aqueous Waste) Step4->Step5 Positive (Blue)

Figure 2: Step-by-step chemical deactivation workflow.

Detailed Procedure:

  • pH Stabilization (The Safety Lock):

    • Action: Before adding any oxidant, check the pH of the waste solution.

    • Requirement: Adjust pH to > 10 using 10%

      
      .
      
    • Why? Hypochlorite in acidic solution releases Chlorine gas (

      
      ). Nitriles in acidic solution release HCN. High pH locks both hazards.
      
  • Oxidation (The Kill Step):

    • Action: Slowly add Sodium Hypochlorite (Bleach) to the stirred solution.

    • Ratio: Add approximately 10mL of bleach per 1g of estimated nitrile residue.

    • Observation: Monitor temperature.[3] The reaction is exothermic. If it bubbles vigorously, stop and cool.

  • Verification (The Trust Mechanism):

    • Action: After stirring for 1 hour, dip a strip of Starch-Iodide paper into the solution.

    • Pass Criteria: The paper must turn Blue/Black immediately. This indicates excess oxidizer is present, meaning all cyanide/nitrile groups have likely been consumed.

    • Fail Criteria: If the paper remains white, add more bleach and stir for another 30 minutes.

  • Final Disposal:

    • The resulting solution contains cyanate, excess bleach, and sodium hydroxide.

    • Label as "Deactivated Alkaline Waste" and dispose of via standard aqueous chemical waste channels. Do not pour down the drain unless explicitly permitted by local municipal codes.

Emergency Response: Cyanide Exposure

Because this compound can release cyanide, standard cyanide antidotes must be accessible if working with >10g.

  • Inhalation (HCN Gas): Move victim to fresh air immediately.[4][5] Administer 100% Oxygen.

  • Skin Contact: Wash with soap and water.[4][6] Do not use acidic washes.[7]

  • Antidote: Hydroxocobalamin (Cyanokit) is the modern standard. Amyl nitrite is the legacy field treatment.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). List of Hazardous Waste Codes (RCRA). [Link]

  • PubChem. (2024). Compound Summary: 2-(Phenylamino)propanenitrile.[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Control. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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